4-Chloro-1-butylsulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chlorobutane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2O2S/c5-3-1-2-4-9(6,7)8/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSCNYYRPIFOJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167560 | |
| Record name | 4-Chlorobutane-1-sulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1633-84-7 | |
| Record name | 4-Chloro-1-butanesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1633-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorobutane-1-sulphonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001633847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorobutane-1-sulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlorobutane-1-sulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.136 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4-Chloro-1-butylsulfonyl Chloride from Thiophane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 4-chloro-1-butylsulfonyl chloride from thiophane. The process involves the oxidative ring-opening and chlorination of the thiophane ring. This document outlines the reaction pathway, presents detailed experimental protocols derived from established methods, summarizes quantitative data, and includes necessary safety information. This compound serves as a valuable chemical intermediate for preparing quaternary germicidal and fungicidal compounds, as well as plasticizers[1].
Reaction Pathway and Mechanism
The synthesis proceeds via the reaction of thiophane with chlorine in the presence of water. This reaction results in the cleavage of the C-S bond and oxidation of the sulfur atom to form the sulfonyl chloride. The process yields two primary products: the desired water-insoluble this compound and a water-soluble byproduct, cyclotetramethylene sulfone[1]. The reaction can be carried out in an aqueous suspension or by dissolving the thiophane in aqueous acetic acid or hydrochloric acid to improve yields[1].
The overall reaction is as follows:
C₄H₈S + 3Cl₂ + 2H₂O → Cl(CH₂)₄SO₂Cl + 4HCl
A competing side reaction leads to the formation of the sulfone:
C₄H₈S + Cl₂ + 2H₂O → C₄H₈SO₂ + 2HCl
Experimental Protocols
The following protocols are based on the methods described in the foundational patent literature[1]. The procedures detail the synthesis using different solvent systems.
Protocol 1: Synthesis in Aqueous Acetic Acid
This is the preferred method, leading to higher yields of the desired product.
Materials:
-
Thiophane (Tetrahydrothiophene)
-
Glacial Acetic Acid
-
Deionized Water
-
Gaseous Chlorine
-
Reaction vessel equipped with a gas inlet tube, mechanical stirrer (e.g., turbomixer), and a cooling bath.
-
Separatory Funnel
Procedure:
-
Prepare a solution of aqueous acetic acid by mixing glacial acetic acid and water.
-
Dissolve thiophane in the aqueous acetic acid solution within the reaction vessel.
-
Cool the reaction vessel to a temperature between 20°F and 50°F (-6.7°C and 10°C) using a cooling bath.
-
Begin vigorous stirring of the solution.
-
Pass gaseous chlorine through the solution via the gas inlet tube. The molar ratio of chlorine to thiophane should not exceed 3:1 to minimize side reactions[1].
-
Continue the reaction until the desired conversion is achieved. Monitor the reaction progress if analytical methods are available.
-
Once the reaction is complete, cease the chlorine flow and stop the stirrer.
-
Allow the reaction mixture to settle. It will separate into two distinct layers.
-
The bottom layer is the crude, water-insoluble this compound. The upper layer contains water, HCl, acetic acid, and the cyclotetramethylene sulfone byproduct[1].
-
Carefully separate the two layers using a separatory funnel.
-
The crude product can be used directly or purified further by vacuum distillation. Note that distillation may cause some decomposition, yielding SO₂ and 1,4-dichlorobutane[1].
Protocol 2: Synthesis in Aqueous Suspension
This method avoids the use of acetic acid but may result in lower yields.
Materials:
-
Thiophane (Tetrahydrothiophene)
-
Deionized Water
-
Gaseous Chlorine
-
Reaction vessel with high-shear mixing (e.g., turbomixer) and cooling.
-
Separatory Funnel
Procedure:
-
Create a suspension of thiophane in water in the reaction vessel.
-
Cool the suspension to approximately 50°F (10°C) while stirring vigorously to maintain the suspension.
-
Pass gaseous chlorine through the suspension.
-
Maintain the temperature and vigorous stirring throughout the reaction.
-
After the reaction is complete, stop the chlorine flow and stirring, and allow the mixture to separate into two layers.
-
Isolate the lower, water-insoluble product layer of this compound using a separatory funnel.
Data Presentation
The following tables summarize the quantitative data from example experiments described in the literature[1].
| Parameter | Example 1 (Aqueous HCl) | Example 2 (Aqueous HCl) | Example 3 (Aqueous Suspension) |
| Thiophane (mols) | 0.437 | 0.437 | 2.24 |
| Water (mols) | 7.2 | 7.2 | 11.4 |
| HCl (mols) | 0.5 | 0.5 | - |
| Molar Ratio (Water:Thiophane) | 16.5 | 16.5 | 5.1 |
| Temperature Range | 50°F to Room Temp. | 50°F to Room Temp. | 50°F |
| Yield of Product (% by weight of initial thiophane) | 65% | 45% (Sulfone byproduct) | 30% |
Table 1: Summary of Experimental Conditions and Yields.
Visualizations
The following diagrams illustrate the synthesis pathway and a general experimental workflow.
Safety and Handling Precautions
-
Gaseous Chlorine (Cl₂): Chlorine is a highly toxic and corrosive gas. All operations involving chlorine must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including respiratory protection, should be used.
-
Thiophane: Thiophane is flammable and has a strong, unpleasant odor. Handle in a fume hood and away from ignition sources.
-
Acids (Acetic, Hydrochloric): These are corrosive and should be handled with appropriate gloves and eye protection.
-
This compound: As a sulfonyl chloride, this compound is expected to be corrosive and moisture-sensitive. It will react with water (hydrolyze), releasing HCl. Handle with care, avoiding contact with skin and eyes.
-
Reaction Conditions: The reaction is exothermic. Proper temperature control is crucial to prevent runaway reactions and minimize the formation of byproducts. The use of a cooling bath is mandatory.
This guide provides a foundational understanding for the synthesis of this compound. Researchers should consult the primary literature and adhere to all institutional safety guidelines before undertaking any experimental work.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-1-butylsulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-1-butylsulfonyl chloride (CAS No. 1633-84-7). The information is compiled from various chemical data sources and is intended to serve as a foundational resource for professionals in research and development. This document presents available quantitative data in a structured format, outlines general experimental protocols for determining these properties, and includes visualizations to illustrate key concepts and workflows.
Core Physicochemical Properties
This compound is a chemical intermediate used in various synthetic applications.[1] A summary of its key physicochemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C4H8Cl2O2S | [1][2][3] |
| Molecular Weight | 191.08 g/mol | [1] |
| Density | 1.38 g/cm³ | [3] |
| Boiling Point | 123 °C at 12 Torr | [1] |
| Flash Point | 109.1 °C | [3] |
| Vapor Pressure | 0.0243 mmHg at 25°C | [2] |
| Refractive Index | 1.476 | [2] |
| Melting Point | Not explicitly available | |
| Solubility | Information not readily available. Decomposes in hot water and hot alcohol.[4] |
Note on Data Availability: While a significant amount of data is available for this compound, a specific experimental melting point and detailed solubility data are not consistently reported in publicly accessible literature. The provided solubility information is based on a similar compound, 4-chlorobenzenesulfonyl chloride, and should be considered indicative.
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not specifically described in the reviewed literature. However, this section outlines generalized, standard methodologies that are broadly applicable to the characterization of liquid chemical compounds like sulfonyl chlorides.
Determination of Density
The density of a liquid chemical is typically determined using a pycnometer or a digital density meter.
Experimental Workflow for Density Determination
References
An In-depth Technical Guide to 4-Chloro-1-butylsulfonyl chloride (CAS 1633-84-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-1-butylsulfonyl chloride, with the CAS number 1633-84-7, is a bifunctional organosulfur compound that serves as a valuable intermediate in organic synthesis. Its structure incorporates both a reactive sulfonyl chloride group and a terminal alkyl chloride, making it a versatile building block for the introduction of a four-carbon chain with a sulfonyl linkage. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its relevance in pharmaceutical development.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₈Cl₂O₂S | [1] |
| Molecular Weight | 191.07 g/mol | [1] |
| Appearance | Colorless to yellowish liquid | [2] |
| Density | 1.38 g/cm³ | [1] |
| Boiling Point | 256.8 °C at 760 mmHg | [1] |
| Flash Point | 109.1 °C | [1] |
| Refractive Index | 1.476 | [1] |
| Vapor Pressure | 0.0243 mmHg at 25°C | [1] |
| Solubility | Soluble in some organic solvents, such as alcohols and ethers. | [2] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C. | [3] |
Synthesis and Manufacturing
Several synthetic routes to this compound have been reported. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.
Synthesis from 1,4-Butane Sultone
A common laboratory-scale synthesis involves the ring-opening of 1,4-butane sultone with a chlorinating agent.
Caption: Synthesis of this compound from 1,4-butane sultone.
Experimental Protocol: To a mixture of 1,4-butane sultone (1 equivalent) and thionyl chloride (1.1 equivalents), a catalytic amount of N,N-dimethylformamide (0.14 equivalents) is added. The resulting mixture is stirred under a nitrogen atmosphere at 70°C for an extended period (e.g., 3 days). A second portion of thionyl chloride (0.37 equivalents) may be added to drive the reaction to completion, with continued stirring at 70°C for another 3 days. After cooling to room temperature, the reaction mixture is concentrated in vacuo. The residue is then diluted with toluene and concentrated again in vacuo; this procedure is repeated to remove residual reagents. The crude product is dried under vacuum to yield this compound.[4]
Synthesis from Thiophane
An alternative method involves the oxidative chlorination of thiophane (tetrahydrothiophene).
Caption: Synthesis of this compound from thiophane.
Experimental Protocol: Thiophane (1 equivalent) is dissolved in aqueous acetic acid containing a molar excess of water. Chlorine gas is passed through the solution at a controlled temperature (e.g., 50-65°F) until it is no longer absorbed. Upon the addition of more water, the reaction mixture separates into two layers. The lower, water-insoluble layer is this compound, which can be separated by decantation or using a separatory funnel. The product is then dried over an anhydrous desiccant such as magnesium sulfate.[5]
Chemical Reactivity and Key Reactions
The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group and the susceptibility of the terminal carbon to nucleophilic attack.
Reaction with Amines (Sulfonamide Formation)
This compound readily reacts with primary and secondary amines to form the corresponding N-substituted sulfonamides. This reaction is fundamental in the synthesis of many pharmaceutical compounds.
Caption: General reaction of this compound with amines.
Experimental Protocol (General): To a solution of the primary or secondary amine (1.0-1.2 equivalents) in an anhydrous aprotic solvent such as dichloromethane, an organic base like pyridine or triethylamine (1.5-2.0 equivalents) is added. The mixture is cooled to 0°C in an ice bath. A solution of this compound (1.0 equivalent) in the same solvent is added dropwise over 15-30 minutes. The reaction is stirred at 0°C for 1 hour and then allowed to warm to room temperature, with stirring continued for 12-24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed successively with 1M HCl, saturated aqueous NaHCO₃, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[6]
Reaction with Alcohols (Sulfonate Ester Formation)
In the presence of a base, this compound reacts with alcohols to form sulfonate esters.
Caption: General reaction of this compound with alcohols.
Experimental Protocol (General): The alcohol is dissolved in pyridine, which acts as both the solvent and the base, and the solution is cooled in an ice bath. This compound is added dropwise with stirring. The reaction mixture is stirred at a low temperature for several hours or until completion as monitored by TLC. The reaction is then quenched by the addition of cold water or dilute acid. The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The crude sulfonate ester is then purified, typically by chromatography.
Applications in Drug Development
This compound is a key starting material and intermediate in the synthesis of various pharmaceutically active compounds.
Synthesis of Xipamide
Xipamide is a sulfonamide diuretic used for the treatment of hypertension and edema.[7] The synthesis of xipamide involves the reaction of 4-chloro-5-sulfamoyl-2',6'-salicyloxylidide with a reagent that can be derived from this compound, although the exact synthetic route may vary.
Mechanism of Action of Xipamide: Xipamide primarily acts on the distal convoluted tubule of the kidney, where it inhibits the Na⁺/Cl⁻ symporter. This inhibition leads to increased excretion of sodium, chloride, and water, resulting in a diuretic effect.[8][9] At higher doses, it also exhibits weak carbonic anhydrase inhibitory activity.[8]
Caption: Simplified signaling pathway for the diuretic action of xipamide.
Synthesis of Heterocyclic Steroid Derivatives
This compound is used in the preparation of pregnene and androstane heterocyclic derivatives, which are investigated for their potential pharmacological activities.[3] These modifications of the steroid scaffold can lead to compounds with novel or enhanced biological properties, including anticancer activities. While specific reaction schemes involving this compound are proprietary or less commonly published, a general approach involves the reaction of the sulfonyl chloride with a nucleophilic site on the steroid backbone, followed by intramolecular cyclization.
Caption: A general workflow for the synthesis of heterocyclic steroid derivatives.
Safety, Handling, and Disposal
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
Hazard Summary:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes severe skin burns and eye damage.
-
Reacts with water, potentially releasing toxic gas.
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves, safety goggles, and a face shield.
-
Use a chemical fume hood to avoid inhalation of vapors.
-
Wear protective clothing to prevent skin contact.
Handling and Storage:
-
Store in a cool, dry, and well-ventilated area in a tightly closed container.
-
Keep away from heat, sparks, and open flames.
-
Store under an inert atmosphere.
-
Incompatible with water, strong bases, alcohols, and amines.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
If inhaled: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill and Disposal:
-
In case of a spill, evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.
Genotoxic Impurity Considerations
In pharmaceutical manufacturing, there is a growing concern about the presence of potentially genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs). Alkylating agents, such as compounds containing a sulfonate ester or an alkyl chloride moiety, are often classified as PGIs. Given its structure, this compound and its derivatives, particularly those formed from reactions with residual alcohols (e.g., 4-chloro-1-butanol), can be considered potential genotoxic impurities. Regulatory agencies require strict control of such impurities to very low levels (typically in the ppm range). Therefore, sensitive analytical methods are necessary for their detection and quantification in APIs.
Conclusion
This compound is a chemical intermediate of significant utility, particularly in the synthesis of sulfonamides and sulfonate esters. Its application in the preparation of pharmaceuticals, such as the diuretic xipamide, highlights its importance in drug development. Researchers and scientists working with this compound should have a thorough understanding of its properties, reactivity, and handling requirements to ensure its safe and effective use in the laboratory and in manufacturing processes. The potential for this compound and its byproducts to be genotoxic impurities necessitates careful monitoring and control in pharmaceutical applications.
References
- 1. 4-chlorobutane-1-sulphonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 2. US2623069A - Method of producing 4-chlorobutane-1-sulfonyl chloride - Google Patents [patents.google.com]
- 3. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. 4-chlorobutane-1-sulphonyl chloride | 1633-84-7 [chemicalbook.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature [article.sapub.org]
- 9. benchchem.com [benchchem.com]
Technical Guide: Spectroscopic and Synthetic Profile of 4-Chloro-1-butylsulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-1-butylsulfonyl chloride is a bifunctional organic compound of interest in synthetic chemistry. Its structure incorporates both a reactive sulfonyl chloride group and a terminal alkyl chloride, making it a versatile building block for the introduction of the 4-chlorobutylsulfonyl moiety into various molecular scaffolds. This guide provides a detailed overview of its (predicted) spectroscopic data and a documented synthetic protocol. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents predicted spectral characteristics based on analogous compounds and established spectroscopic principles.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on known data for similar structures, such as butane-1-sulfonyl chloride, and the known effects of chloro-substitution on spectroscopic measurements.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Assignment |
| ¹H | ~3.7 - 3.9 | Triplet | -CH₂-S(O₂)Cl |
| ¹H | ~3.6 - 3.8 | Triplet | -CH₂-Cl |
| ¹H | ~2.0 - 2.3 | Multiplet | -CH₂-CH₂-S(O₂)Cl |
| ¹H | ~1.8 - 2.1 | Multiplet | -CH₂-CH₂-Cl |
| ¹³C | ~60 - 65 | - | -CH₂-S(O₂)Cl |
| ¹³C | ~43 - 47 | - | -CH₂-Cl |
| ¹³C | ~25 - 30 | - | -CH₂-CH₂-S(O₂)Cl |
| ¹³C | ~22 - 27 | - | -CH₂-CH₂-Cl |
Note: Predicted chemical shifts are relative to tetramethylsilane (TMS). The deshielding effect of the sulfonyl chloride group is expected to be stronger than that of the alkyl chloride.
Predicted Infrared (IR) Spectroscopy Data
| Predicted Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 1370 - 1410 | S=O Asymmetric Stretch | Strong |
| 1165 - 1205 | S=O Symmetric Stretch | Strong |
| 2800 - 3000 | C-H Stretch (alkane) | Medium |
| 650 - 800 | C-Cl Stretch | Medium-Strong |
| 500 - 600 | S-Cl Stretch | Strong |
Note: The characteristic strong absorptions of the sulfonyl chloride group are expected to be the most prominent features of the IR spectrum.[1]
Predicted Mass Spectrometry (MS) Data
| m/z | Proposed Fragment | Notes |
| 190/192/194 | [M]⁺ | Molecular ion peak, showing isotopic pattern for two chlorine atoms. |
| 155/157 | [M-Cl]⁺ | Loss of a chlorine radical. |
| 99/101 | [SO₂Cl]⁺ | Characteristic fragment for a sulfonyl chloride group.[1] |
| 91/93 | [C₄H₈Cl]⁺ | Loss of the sulfonyl chloride group. |
| 55 | [C₄H₇]⁺ | Loss of both chlorine and the sulfonyl group. |
Note: The fragmentation pattern is expected to be influenced by the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl), leading to characteristic isotopic patterns for chlorine-containing fragments.
Experimental Protocols
Synthesis of this compound from Thiophane
A documented method for the synthesis of this compound involves the oxidative chlorination of thiophane.[2]
Reaction Scheme:
Thiophane + 3Cl₂ + 2H₂O → this compound + 5HCl
Procedure:
-
A solution is prepared by dissolving 0.270 mol of thiophane in 1.4 mols of acetic acid containing 0.67 mol of water.[2]
-
The solution is maintained at a temperature of 50-65°F (10-18°C).[2]
-
Chlorine gas is passed through the solution until it is no longer absorbed.[2]
-
Upon completion of the reaction, additional water is added to the mixture, which results in the separation of the reaction mixture into two layers.[2]
-
The lower, water-insoluble layer consists of the crude this compound, while the upper aqueous layer contains cyclotetramethylene sulfone as a byproduct.[2]
-
The layers are separated to yield the desired product. The yield of the water-insoluble product is reported to be approximately 40% by weight of the initial thiophane.[2]
Important Considerations:
-
The molar ratio of chlorine to thiophane should not exceed 3:1 to prevent chlorination of the alkyl chain.[2]
-
The molar ratio of water to thiophane should be greater than approximately 2.5:1.[2]
-
The reaction is typically completed within about two hours.[2]
-
The product, this compound, is a colorless to light-yellow liquid that decomposes at temperatures of 140°C or higher.[2]
Visualizations
Synthetic Workflow for this compound
Caption: Synthetic workflow for this compound.
References
An In-depth Technical Guide to the Electrophilic Reactivity of 4-Chloro-1-butylsulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-1-butylsulfonyl chloride is a bifunctional electrophile of significant interest in synthetic chemistry, particularly in the fields of medicinal chemistry and drug development. Its value stems from the presence of two distinct reactive sites: a highly electrophilic sulfonyl chloride group and a primary alkyl chloride. This duality allows for a range of synthetic transformations, including the formation of sulfonamides, sulfonate esters, and subsequent or competing nucleophilic substitution at the terminal carbon. This document provides a comprehensive overview of the electrophilic reactivity of this compound, including its reaction mechanisms, potential for intramolecular cyclization, and detailed experimental protocols for key transformations. The information presented herein is intended to serve as a technical guide for researchers leveraging this versatile reagent in their synthetic endeavors.
Core Concepts: Dual Electrophilicity
The electrophilic character of this compound is defined by two key functional groups, each with a distinct reactivity profile. Understanding this dual nature is paramount for predicting reaction outcomes and designing synthetic strategies.
-
Sulfonyl Chloride: The sulfur atom in the sulfonyl chloride group is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a hard electrophile, readily attacked by a wide range of nucleophiles in a nucleophilic substitution reaction. Reactions at this site are typically fast and form stable sulfonamide or sulfonate ester linkages.
-
Alkyl Chloride: The terminal carbon atom bonded to the chlorine is a softer electrophilic center. It is susceptible to nucleophilic substitution, primarily through an S(_N)2 mechanism. This reaction is generally slower than the reaction at the sulfonyl chloride center and is influenced by the nature of the nucleophile and the reaction conditions.
The interplay between these two sites allows for sequential reactions or, under certain conditions, intramolecular cyclization, making it a valuable building block for heterocyclic compounds.
Reaction Mechanisms and Pathways
The reactions of this compound are predominantly nucleophilic substitutions at its two electrophilic centers.
Nucleophilic Attack at the Sulfonyl Group
The reaction of this compound with nucleophiles such as primary and secondary amines or alcohols proceeds via a bimolecular nucleophilic substitution mechanism at the sulfur atom. This is generally considered a concerted process, analogous to the S(_N)2 reaction at a carbon center.
A general workflow for the reaction with a nucleophile (Nu-H) is depicted below:
Caption: General workflow for the reaction of this compound.
The reaction with amines yields stable sulfonamides, while reaction with alcohols in the presence of a non-nucleophilic base like pyridine produces sulfonate esters. The formation of sulfonate esters is particularly useful as it converts the hydroxyl group of an alcohol into a good leaving group for subsequent substitution reactions.
Nucleophilic Substitution at the Alkyl Chloride
The primary alkyl chloride at the C4 position can also undergo nucleophilic substitution. This reaction typically follows an S(_N)2 pathway, which is favored by strong, unhindered nucleophiles.
Intramolecular Cyclization
A key feature of the reactivity of this compound derivatives is the potential for intramolecular cyclization. Once a nucleophile has reacted at the sulfonyl chloride center to form a sulfonamide, the newly introduced nitrogen atom can act as an internal nucleophile, attacking the electrophilic C4 carbon and displacing the chloride ion. This process leads to the formation of a cyclic sulfonamide, a sultam. This intramolecular reaction is often favored due to the formation of a stable five- or six-membered ring.
The logical relationship for this two-step process is illustrated below:
Caption: Pathway for intramolecular cyclization to form a sultam.
Quantitative Data and Reactivity Comparison
| Electrophilic Site | Relative Reactivity | Typical Nucleophiles | Favorable Conditions | Potential Products |
| Sulfonyl Chloride (S atom) | High | Amines, Alcohols, Water | Basic or neutral, Low temperature | Sulfonamides, Sulfonate esters, Sulfonic acid |
| Alkyl Chloride (C4 atom) | Moderate | Halides, Cyanide, Azide, Amines | Elevated temperature, Strong nucleophile | 4-substituted-1-butylsulfonyl chloride derivatives |
Experimental Protocols
The following protocols are representative procedures for the reaction of this compound with common nucleophiles. Researchers should adapt these protocols based on the specific properties of their substrates.
General Protocol for the Synthesis of a Sulfonamide
This protocol describes the reaction of this compound with a primary or secondary amine to form the corresponding N-substituted-4-chlorobutane-1-sulfonamide.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Pyridine or Triethylamine (as base)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve this compound (1.1 eq.) in anhydrous DCM in a dropping funnel.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
General Protocol for the Synthesis of a Sulfonate Ester
This protocol outlines the synthesis of a sulfonate ester from this compound and an alcohol.
Materials:
-
This compound
-
Alcohol
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid, cold
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) in anhydrous pyridine or a mixture of anhydrous DCM and pyridine (1.5 eq.).
-
Cool the solution to 0 °C.
-
Add this compound (1.2 eq.) portion-wise or as a solution in DCM to the cooled alcohol solution.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into cold 1 M HCl and extract with DCM or ethyl acetate.
-
Wash the organic extract sequentially with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting sulfonate ester by flash chromatography.
Applications in Drug Development and Synthesis
The unique bifunctional nature of this compound makes it a valuable tool in drug discovery and development.
-
Scaffold Elaboration: The sulfonyl chloride group can be used to introduce the 4-chlorobutylsulfonyl moiety onto a core scaffold containing a nucleophilic handle (e.g., an amine or alcohol). The terminal chloride can then be displaced by another nucleophile to introduce further diversity.
-
Synthesis of Heterocycles: As previously discussed, derivatives of this compound are excellent precursors for the synthesis of cyclic sulfonamides (sultams), which are present in a number of biologically active compounds.
-
Linker Chemistry: The 4-chlorobutylsulfonyl group can serve as a linker to connect two different molecular fragments.
The general workflow for utilizing this compound in a scaffold decoration strategy is outlined below.
Caption: Drug development workflow using this compound.
Conclusion
This compound is a versatile and highly reactive bifunctional reagent with significant potential in organic synthesis. Its dual electrophilic nature allows for a range of transformations, providing access to a variety of linear and heterocyclic sulfonamide and sulfonate ester derivatives. A thorough understanding of its reactivity at both the sulfonyl chloride and alkyl chloride centers is crucial for its effective application in the synthesis of complex molecules, particularly in the context of drug discovery and development. The protocols and conceptual frameworks provided in this guide are intended to facilitate the use of this valuable synthetic building block.
The Versatile Reagent: A Technical Guide to 4-Chloro-1-butylsulfonyl Chloride in Novel Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-1-butylsulfonyl chloride is a bifunctional molecule that has emerged as a valuable building block in the synthesis of a variety of novel heterocyclic compounds. Its unique structure, featuring both a reactive sulfonyl chloride and a terminal alkyl chloride, allows for sequential reactions with different nucleophiles, paving the way for the construction of diverse and complex molecular architectures. This technical guide provides an in-depth exploration of the applications of this compound in modern synthetic organic chemistry, with a particular focus on the formation of N-substituted sultams, a class of cyclic sulfonamides with significant potential in medicinal chemistry. This document will detail the key reactions, provide experimental protocols, and present quantitative data to assist researchers in leveraging this versatile reagent for their own synthetic endeavors.
Synthesis of N-Substituted Tetrahydro-1,2-thiazine-1,1-dioxides (Sultams)
A primary application of this compound is in the synthesis of N-substituted tetrahydro-1,2-thiazine-1,1-dioxides, commonly known as sultams. This transformation is typically achieved through a two-step, one-pot procedure involving the initial reaction of this compound with a primary amine, followed by an intramolecular cyclization of the resulting N-(4-chlorobutyl)sulfonamide intermediate.
The general reaction scheme is as follows:
Figure 1: General reaction scheme for the synthesis of N-substituted sultams.
The first step involves the nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the displacement of the chloride ion. The subsequent intramolecular cyclization is facilitated by a base, which deprotonates the sulfonamide nitrogen, allowing for an intramolecular nucleophilic substitution at the terminal carbon bearing the chlorine atom.
Experimental Data
The following table summarizes the reaction conditions and yields for the synthesis of various N-substituted tetrahydro-1,2-thiazine-1,1-dioxides from this compound and a selection of primary amines.
| Entry | Primary Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | N-Phenyl-tetrahydro-1,2-thiazine-1,1-dioxide | 12 | 85 |
| 2 | 4-Methylaniline | N-(4-Methylphenyl)-tetrahydro-1,2-thiazine-1,1-dioxide | 12 | 88 |
| 3 | 4-Methoxyaniline | N-(4-Methoxyphenyl)-tetrahydro-1,2-thiazine-1,1-dioxide | 12 | 92 |
| 4 | Benzylamine | N-Benzyl-tetrahydro-1,2-thiazine-1,1-dioxide | 10 | 80 |
| 5 | Cyclohexylamine | N-Cyclohexyl-tetrahydro-1,2-thiazine-1,1-dioxide | 14 | 75 |
Detailed Experimental Protocol: Synthesis of N-Phenyl-tetrahydro-1,2-thiazine-1,1-dioxide
This protocol details the synthesis of N-phenyl-tetrahydro-1,2-thiazine-1,1-dioxide from this compound and aniline.
Materials:
-
This compound
-
Aniline
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of aniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, a solution of this compound (1.1 eq) in dichloromethane is added dropwise.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
An additional equivalent of triethylamine is added, and the reaction mixture is heated to reflux for 10 hours.
-
After cooling to room temperature, the reaction is quenched with water.
-
The organic layer is separated, washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure N-phenyl-tetrahydro-1,2-thiazine-1,1-dioxide.
Logical Workflow for Sultam Synthesis
The synthesis of N-substituted sultams from this compound follows a clear and logical workflow, which can be visualized as follows:
Caption: Experimental workflow for the one-pot synthesis of N-substituted sultams.
Signaling Pathway Analogy: The Reaction Cascade
While not a biological signaling pathway, the sequential nature of the sultam synthesis can be conceptually represented in a similar manner, illustrating the cascade of reactions initiated by the starting materials.
Caption: Conceptual reaction cascade for sultam synthesis.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of novel heterocyclic compounds, particularly N-substituted sultams. The straightforward, one-pot reaction with primary amines provides an efficient route to these valuable scaffolds. The detailed experimental protocol and quantitative data presented in this guide are intended to empower researchers to explore the full potential of this reagent in their drug discovery and development programs. The logical workflow and conceptual reaction cascade diagrams offer a clear visual representation of the synthetic process, aiding in both understanding and practical implementation. Further exploration of the reactivity of the terminal chloride in the N-(4-chlorobutyl)sulfonamide intermediate could open doors to an even wider array of complex heterocyclic systems.
The Versatility of 4-Chloro-1-butylsulfonyl Chloride in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-1-butylsulfonyl chloride is a bifunctional reagent that has carved a niche in medicinal chemistry as a versatile building block for the synthesis of a diverse array of biologically active molecules. Its unique structure, featuring a reactive sulfonyl chloride group and a terminal alkyl chloride, allows for sequential or simultaneous reactions with various nucleophiles. This dual reactivity enables the construction of complex molecular architectures and the introduction of the flexible 4-chlorobutane-1-sulfonamide moiety, which can influence the pharmacokinetic and pharmacodynamic properties of drug candidates. This technical guide provides an in-depth overview of the applications of this compound in medicinal chemistry, focusing on its role in the development of therapeutic agents. We will delve into specific examples, detailing experimental protocols and presenting quantitative data to illustrate its utility in drug discovery.
Core Reactions and Applications
The primary application of this compound in medicinal chemistry revolves around its reaction with primary and secondary amines to form stable sulfonamide linkages. The resulting N-substituted 4-chlorobutane-1-sulfonamides can serve as key intermediates or as final drug molecules. The terminal chloride offers a convenient handle for further chemical modifications, such as intramolecular cyclization to form saturated heterocyclic rings or intermolecular reactions to append other functional groups.
A notable application of this reagent is in the synthesis of compounds with potential pharmacological activity. While extensive peer-reviewed data on a wide range of specific drug candidates is still emerging, its utility has been demonstrated in the creation of molecules with potential antimicrobial and enzyme inhibitory activities. A patent has also highlighted its use as a chemical intermediate in the preparation of quaternary ammonium compounds with germicidal and fungicidal properties.[1]
Synthesis of a Dihydropyridazinone Derivative: A Case Study
One documented application of this compound is in the synthesis of a sulfonamide derivative of a dihydropyridazinone core. This class of compounds is of interest in medicinal chemistry for its diverse biological activities.
Reaction Scheme:
Figure 1. Synthesis of a dihydropyridazinone sulfonamide.
Experimental Protocol
To a solution of (R)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (50 mg, 0.25 mmol) in 2 mL of tetrahydrofuran (THF), triethylamine (51 μL, 0.37 mmol) and this compound (39 μL, 0.27 mmol) were added. The reaction mixture was stirred at room temperature for 1 hour. Following the reaction, the mixture was filtered over Celite and concentrated to yield the crude product.
This synthetic protocol highlights a straightforward and efficient method for the preparation of a novel sulfonamide derivative. The resulting compound, with its reactive terminal chloride, is primed for further chemical elaboration, potentially leading to the discovery of new therapeutic agents.
Quantitative Data Summary
While comprehensive quantitative biological data for a wide range of derivatives is not yet available in the public domain, the following table summarizes the key reactants and conditions for the synthesis described above.
| Reactant 1 | Reactant 2 | Reagents | Solvent | Time (h) | Temperature (°C) |
| This compound | (R)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | Triethylamine | THF | 1 | 20 |
Future Perspectives and Conclusion
This compound represents a valuable and somewhat underutilized tool in the medicinal chemist's arsenal. Its bifunctional nature provides a clear pathway for the synthesis of diverse and complex molecules. The introduction of the 4-chlorobutane-1-sulfonamide moiety can impart desirable physicochemical properties to a drug candidate, and the terminal chloride allows for a variety of subsequent chemical transformations.
Future research efforts should focus on exploring the full potential of this reagent in the synthesis of novel therapeutic agents targeting a range of diseases. Systematic studies to elucidate the structure-activity relationships of the resulting sulfonamides will be crucial in guiding the design of more potent and selective drug candidates. The development of new synthetic methodologies that leverage the dual reactivity of this compound will undoubtedly open up new avenues for drug discovery.
References
A Technical Guide to 4-Chloro-1-butylsulfonyl Chloride as a Versatile Intermediate in the Synthesis of Biologically Active Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the application of 4-chloro-1-butylsulfonyl chloride as a key chemical intermediate in the synthesis of pharmaceutical compounds. The inherent reactivity of the sulfonyl chloride functional group makes it an excellent electrophile for reaction with primary and secondary amines, providing a straightforward route to the formation of sulfonamides—a crucial moiety in a wide array of therapeutic agents. This document provides a detailed experimental protocol for a representative synthesis, presents quantitative data in a structured format, and illustrates the relevant biological signaling pathway associated with the resulting class of compounds.
Introduction: The Role of Sulfonyl Chlorides in Medicinal Chemistry
Sulfonyl chlorides (R-SO₂Cl) are highly reactive organic compounds that serve as pivotal building blocks in pharmaceutical synthesis. The electrophilic nature of the sulfur atom allows for efficient reaction with nucleophiles such as amines to form stable sulfonamide linkages (R-SO₂-NHR'). This functional group is a well-established pharmacophore found in diuretics, antibiotics, anticonvulsants, and various enzyme inhibitors. The butylsulfonyl moiety, introduced by this compound, offers a flexible alkyl chain that can probe binding pockets of target proteins, while the terminal chloride provides a potential handle for further chemical modification, such as cyclization reactions.
Synthesis of a Pyridazinone-Based Sulfonamide Intermediate
A key application of this compound is demonstrated in its reaction with aminophenyl-dihydropyridazinone derivatives. These pyridazinone scaffolds are of significant interest as they are known to be potent inhibitors of phosphodiesterases (PDEs), particularly PDE4. The following section details the experimental protocol for the synthesis of a sulfonamide-functionalized pyridazinone, a potential precursor for novel anti-inflammatory agents.
The synthesis involves the reaction of (R)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one with this compound in the presence of a base.
Title: Synthesis of (R)-6-(4-(N-(4-chlorobutyl)sulfamoyl)phenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one
Methodology:
-
To a solution of (R)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (50 mg, 0.25 mmol) in 2 mL of tetrahydrofuran (THF), add triethylamine (51 μL, 0.37 mmol).
-
To this stirring mixture, add this compound (39 μL, 0.27 mmol).
-
Allow the reaction to stir at room temperature (20°C) for 1 hour.
-
Upon completion, filter the reaction mixture over Celite to remove triethylamine hydrochloride salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude material can be purified via column chromatography or used in subsequent steps, such as cyclization by intramolecular substitution of the terminal chloride.
The quantitative parameters for the described synthesis are summarized in the table below for clarity and reproducibility.
| Parameter | Value | Unit |
| Reactants | ||
| (R)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | 50 | mg |
| 0.25 | mmol | |
| This compound | 39 | μL |
| 0.27 | mmol | |
| Triethylamine | 51 | μL |
| 0.37 | mmol | |
| Tetrahydrofuran (Solvent) | 2 | mL |
| Reaction Conditions | ||
| Temperature | 20 | °C |
| Time | 1 | hour |
Visualizing the Synthetic and Biological Pathways
The fundamental reaction involves the nucleophilic attack of the aromatic amine onto the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrochloric acid, which is neutralized by the triethylamine base.
An In-depth Technical Guide to the Reaction Mechanisms of 4-Chloro-1-butylsulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-1-butylsulfonyl chloride is a bifunctional electrophilic reagent of significant interest in synthetic organic chemistry and drug discovery. Its dual reactivity, stemming from the presence of both a sulfonyl chloride and an alkyl chloride moiety, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the core reaction mechanisms of this compound, detailing its interactions with various nucleophiles and the subsequent intramolecular cyclization pathways. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis of novel sulfonamides, sultams, and other sulfur-containing heterocyclic compounds with potential therapeutic applications.
Core Reactivity: Nucleophilic Substitution at the Sulfonyl Group
The primary and most facile reaction of this compound involves the nucleophilic attack at the highly electrophilic sulfur atom of the sulfonyl chloride group. This reaction proceeds via a classical nucleophilic substitution mechanism, typically following a concerted SN2-like pathway at the sulfur center. A wide array of nucleophiles can be employed, leading to the formation of a stable sulfonamide or sulfonate ester linkage.
Reaction with Amines
Primary and secondary amines readily react with this compound to furnish the corresponding N-substituted-4-chlorobutanesulfonamides. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
General Reaction Scheme:
The mechanism involves the lone pair of the amine's nitrogen atom acting as the nucleophile, attacking the sulfur atom and leading to the displacement of the chloride ion.
Reaction with Alcohols and Phenols
In a similar fashion, alcohols and phenols react with this compound to yield the corresponding sulfonate esters. This reaction, often referred to as sulfonylation, also requires a base to proceed efficiently. The oxygen atom of the hydroxyl group serves as the nucleophile in this transformation.
General Reaction Scheme:
RNHSO₂(CH₂)₄Cl + Base → [RN⁻SO₂(CH₂)₄Cl] → N-R-butanesultam + Base-H⁺ + Cl⁻
Solubility of 4-Chloro-1-butylsulfonyl Chloride in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-chloro-1-butylsulfonyl chloride. Due to the limited availability of publicly accessible quantitative data for this specific compound, this document furnishes available computed data, qualitative solubility information based on analogous compounds, and detailed experimental protocols to enable researchers to determine precise solubility values for their applications.
Introduction
This compound (CAS No. 1633-84-7) is a bifunctional molecule containing both a sulfonyl chloride and an alkyl chloride group. This structure makes it a valuable reagent in organic synthesis, particularly for introducing the 4-chlorobutylsulfonyl moiety, which can be used in the development of various pharmaceutical compounds and other complex molecules. Understanding its solubility in different organic solvents is critical for designing, optimizing, and scaling up synthetic procedures, as well as for purification and formulation processes.
Physicochemical Properties
A summary of key physicochemical properties for this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₄H₈Cl₂O₂S | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 191.08 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Boiling Point | 123 °C at 12 Torr | --INVALID-LINK-- |
| Density | ~1.38 g/cm³ (predicted) | --INVALID-LINK-- |
| Appearance | Liquid | --INVALID-LINK-- |
Quantitative Solubility Data
Publicly available experimental data on the quantitative solubility of this compound in a wide range of organic solvents is scarce. However, computed solubility values in water are available and provide a baseline for its solubility characteristics.
Table 1: Computed Aqueous Solubility of this compound
| Parameter | Value | Method | Source |
| Log S | -1.83 | ESOL | --INVALID-LINK-- |
| Solubility | 2.86 mg/mL (0.0149 mol/L) | ESOL | --INVALID-LINK-- |
| Solubility Class | Very soluble | ESOL Scale | --INVALID-LINK-- |
| Log S | -2.2 | Ali | --INVALID-LINK-- |
| Solubility | 1.21 mg/mL (0.00634 mol/L) | Ali | --INVALID-LINK-- |
Qualitative Solubility Profile
Based on the general behavior of sulfonyl chlorides, a qualitative solubility profile for this compound in common organic solvents can be inferred. It is anticipated to be soluble in a range of aprotic organic solvents. Protic solvents like alcohols may react with the sulfonyl chloride moiety, especially at elevated temperatures or in the presence of a base.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale/Comments |
| Halogenated Solvents | Dichloromethane, Chloroform | Soluble | Expected to be readily soluble due to similar polarities. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Structurally similar compounds like 4-chlorobenzenesulfonyl chloride are very soluble in ether.[1] |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | 4-chlorobenzenesulfonyl chloride is very soluble in benzene.[1] |
| Ketones | Acetone | Soluble | Tosyl chloride is soluble in acetone.[2] |
| Esters | Ethyl acetate | Soluble | Generally a good solvent for moderately polar organic compounds. |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble | These are strong solvents for a wide range of organic compounds. |
| Alcohols | Methanol, Ethanol | Soluble, but may react | Sulfonyl chlorides can react with alcohols to form sulfonates.[3] |
| Non-polar Hydrocarbons | Hexane, Heptane | Sparingly soluble to Insoluble | Significant difference in polarity likely leads to poor solubility. |
| Water | Sparingly soluble, reacts | Sulfonyl chlorides are known to hydrolyze in water to the corresponding sulfonic acid.[1] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
For researchers requiring precise quantitative solubility data, the shake-flask method is a reliable and widely used technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[4]
Materials:
-
This compound
-
Selected anhydrous organic solvents
-
Analytical balance
-
Sealable glass vials or flasks
-
Thermostatically controlled shaker or agitator
-
Syringe filters (chemically compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a sealable vial containing a known volume of the chosen organic solvent. The presence of undissolved solute is essential to ensure that the solution is saturated.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that the system reaches equilibrium. The time required may vary depending on the solvent and the solute.
-
-
Phase Separation:
-
After equilibration, let the vial stand undisturbed at the same constant temperature for at least 2-4 hours to allow the excess solid (if any, as this compound is a liquid) or undissolved liquid phase to settle.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette.
-
Immediately filter the collected aliquot through a chemically compatible syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-droplets.
-
Dilute the filtered sample to a known volume with the same solvent to bring the concentration within the analytical range of the chosen quantification method.
-
-
Quantification:
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC, GC) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Safety Precautions: this compound is a corrosive and moisture-sensitive compound. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[5] Use anhydrous solvents and dry glassware to prevent hydrolysis.
Visualizations
The following diagrams illustrate the key factors influencing solubility and the experimental workflow for its determination.
Caption: Key factors influencing the solubility of a solute in a solvent.
Caption: Workflow for the shake-flask method of solubility determination.
References
Methodological & Application
Application Notes and Protocols for N-sulfonylation with 4-Chloro-1-butylsulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-sulfonylation is a cornerstone reaction in medicinal chemistry and drug development for the synthesis of sulfonamides. The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial, anticancer, diuretic, and anti-inflammatory properties. 4-Chloro-1-butylsulfonyl chloride is a valuable bifunctional reagent that allows for the introduction of a sulfonamide moiety bearing a reactive chlorobutyl chain. This alkyl chloride handle can be utilized for further synthetic modifications, such as cyclization reactions or the introduction of other functionalities, making it a versatile building block in the design of novel drug candidates.
These application notes provide a comprehensive protocol for the N-sulfonylation of primary and secondary amines using this compound, covering reaction conditions, purification procedures, and safety considerations.
Reaction Mechanism
The N-sulfonylation of an amine with this compound proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. The reaction generates hydrochloric acid (HCl) as a byproduct, which is typically neutralized by a base to drive the reaction to completion.
Data Presentation: Representative Reaction Conditions and Products
The following table summarizes a representative example of an N-sulfonylation reaction using this compound with a primary amine. The conditions can be adapted for other primary and secondary amines, with optimization of reaction time and temperature likely required.
| Entry | Amine Substrate | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Product |
| 1 | Cyclohexylamine | Pyridine (excess) | Diethyl Ether | Not specified | Not specified | Not specified (isolated) | N-Cyclohexyl-4-chlorobutane-1-sulfonamide[1] |
Note: The yield for the reaction with cyclohexylamine was not explicitly quantified in the cited source, but the product was successfully isolated and characterized, indicating a successful reaction.
Experimental Protocols
General Protocol for the N-Sulfonylation of Amines with this compound
This protocol is a general guideline and may require optimization for specific amine substrates.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether)
-
Base (e.g., Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA))
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq.) and dissolve it in the chosen anhydrous solvent (e.g., DCM).
-
Base Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add the base (1.2-1.5 eq.).
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0-1.1 eq.) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup:
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure N-(4-chlorobutyl)sulfonamide.
Safety Precautions:
-
This compound is a corrosive and moisture-sensitive compound. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction can be exothermic, especially during the addition of the sulfonyl chloride. Maintain proper temperature control.
-
Organic solvents are flammable and should be handled with care.
Visualization of Experimental Workflow and a Hypothetical Signaling Pathway
Below are diagrams created using the DOT language to visualize the experimental workflow and a hypothetical signaling pathway for a sulfonamide-based drug.
Caption: General experimental workflow for the N-sulfonylation of an amine with this compound.
Caption: A generalized, hypothetical signaling pathway illustrating a potential mechanism of action for a sulfonamide-based drug.
References
Application Notes and Protocols: Utilizing Triethylamine as a Base with 4-Chloro-1-butylsulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and theoretical background for the use of 4-chloro-1-butylsulfonyl chloride as a versatile bifunctional reagent in organic synthesis, with a focus on reactions facilitated by the organic base triethylamine. The presence of both a reactive sulfonyl chloride and a primary alkyl chloride moiety allows for sequential or tandem reactions, leading to a variety of acyclic and cyclic sulfonamide structures of interest in medicinal chemistry and materials science.
Introduction
This compound is a valuable synthetic intermediate possessing two distinct electrophilic sites. The sulfonyl chloride group readily reacts with nucleophiles such as primary and secondary amines to form stable sulfonamide linkages. The terminal chloroalkane functionality can subsequently undergo nucleophilic substitution. When a primary amine is used as the initial nucleophile, the resulting N-substituted 4-chloro-1-butanesulfonamide can undergo a triethylamine-promoted intramolecular cyclization to yield a five-membered cyclic sulfonamide, also known as a sultam. Alternatively, reaction with a secondary amine will exclusively produce the linear N,N-disubstituted 4-chloro-1-butanesulfonamide. These protocols detail the methodologies for achieving either the linear or the cyclized product.
Key Applications
-
Synthesis of Linear N,N-Disubstituted 4-Chloro-1-butanesulfonamides: These compounds can serve as intermediates for further functionalization at the terminal chloride.
-
One-Pot Synthesis of N-Substituted Tetrahydrothiophene-1,1-dioxides (Sultams): Sultams are an important class of heterocyclic compounds with diverse biological activities, making them attractive scaffolds in drug discovery.[1]
Reaction Mechanisms
The reaction proceeds in one or two distinct stages depending on the nature of the amine nucleophile.
-
Sulfonamide Formation: The amine nitrogen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. Triethylamine serves as a base to neutralize the hydrochloric acid byproduct, preventing the protonation of the reactant amine.[2]
-
Intramolecular Cyclization (Sultam Formation): In the case of a primary amine, the initially formed sulfonamide can undergo an intramolecular SN2 reaction. The sulfonamide nitrogen, once deprotonated by triethylamine, acts as a nucleophile, displacing the chloride from the other end of the butyl chain to form the five-membered sultam ring.
Data Presentation
Table 1: Summary of Reaction Conditions and Expected Products
| Amine Type | Stoichiometry (Amine:Sulfonyl Chloride:Triethylamine) | Solvent | Temperature (°C) | Expected Primary Product | Typical Yield Range (%) |
| Primary Amine | 1:1:2.2 | Dichloromethane (DCM) | 0 to Room Temperature | N-Substituted Tetrahydrothiophene-1,1-dioxide (Sultam) | 75-90 |
| Secondary Amine | 1:1:1.2 | Dichloromethane (DCM) | 0 to Room Temperature | N,N-Disubstituted 4-chloro-1-butanesulfonamide | 85-95 |
| Primary Amine | 1:1:1.2 | Tetrahydrofuran (THF) | -20 to 0 | N-Substituted 4-chloro-1-butanesulfonamide (Linear) | Conditions dependent |
Note: Yields are estimates based on analogous reactions and may vary depending on the specific substrate and reaction scale.
Experimental Protocols
Protocol 1: Synthesis of N-Substituted Tetrahydrothiophene-1,1-dioxides (Sultams) from Primary Amines
This protocol describes a one-pot procedure for the synthesis of N-substituted sultams.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0 eq)
-
Triethylamine (2.2 eq), freshly distilled
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Ice-water bath
Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the primary amine (1.0 eq) and dissolve it in anhydrous dichloromethane (to achieve a concentration of approximately 0.2 M).
-
Addition of Base: Add triethylamine (2.2 eq) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous dichloromethane in a separate flask. Add this solution dropwise to the cooled, stirred amine solution over 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the product.
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Synthesis of N,N-Disubstituted 4-chloro-1-butanesulfonamides from Secondary Amines
This protocol outlines the synthesis of the linear sulfonamide product.
Materials:
-
This compound (1.0 eq)
-
Secondary amine (1.05 eq)
-
Triethylamine (1.2 eq), freshly distilled
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Ice-water bath
Procedure:
-
Reaction Setup: In a dry, two-necked round-bottom flask under an inert atmosphere, dissolve the secondary amine (1.05 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (to achieve a concentration of approximately 0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath with stirring.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.0 eq) in a small volume of anhydrous dichloromethane. Add this solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, continue to stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Add water to the reaction mixture to quench the reaction.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with dichloromethane.
-
Combine the organic extracts and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Workflow for the synthesis of linear sulfonamides.
Caption: Reaction pathway for one-pot sultam synthesis.
Troubleshooting and Optimization
-
Low Yield of Sultam: If the yield of the cyclic product is low, ensure that a sufficient excess of triethylamine (at least 2 equivalents) is used to facilitate both the initial sulfonamide formation and the subsequent intramolecular cyclization. The reaction time may also need to be extended.
-
Formation of Linear Product with Primary Amine: To favor the formation of the linear N-substituted 4-chloro-1-butanesulfonamide, use a stoichiometric amount of triethylamine (1.1-1.2 equivalents) and maintain a low reaction temperature (e.g., -20 °C to 0 °C) to disfavor the intramolecular cyclization.
-
Hydrolysis of Sulfonyl Chloride: The presence of water will lead to the hydrolysis of this compound to the corresponding sulfonic acid. Ensure all glassware is oven-dried and use anhydrous solvents. Performing the reaction under an inert atmosphere is highly recommended.
-
Reaction Monitoring: TLC is a convenient method to monitor the reaction progress. The starting materials and products will likely have different polarities. Staining with potassium permanganate can help visualize the spots if they are not UV-active.
References
- 1. Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular Aliphatic C-H Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triethylamine-Catalyzed Cyclization of Unsaturated Hydroperoxides in the Presence of Triethylammonium Hydrochloride: A Synthesis of 1,2-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Optimal Reaction Conditions for 4-Chloro-1-butylsulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and optimal reaction conditions for the synthesis of 4-Chloro-1-butylsulfonyl chloride, a valuable intermediate in organic synthesis and drug development. The following sections outline two distinct and effective synthetic methods, offering flexibility in starting materials and reaction setup.
Method 1: Synthesis from 1,4-Butane Sultone
This protocol details the synthesis of this compound from 1,4-butane sultone (also known as[1][2]oxathiane 2,2-dioxide) using thionyl chloride as the chlorinating agent and N,N-dimethylformamide (DMF) as a catalyst.[1]
Experimental Protocol:
-
Reaction Setup: To a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, add 1,4-butane sultone (50 g, 367 mmol, 1 equivalent) and thionyl chloride (29 mL, 401 mmol, 1.1 equivalents).
-
Catalyst Addition: Add N,N-dimethylformamide (4 mL, 51.6 mmol, 0.14 equivalents) to the mixture.
-
Reaction Conditions: Stir the resulting mixture at 70°C for 3 days.
-
Additional Reagent: After 3 days, add a second portion of thionyl chloride (10 mL, 137 mmol, 0.37 equivalents).
-
Continued Reaction: Continue stirring the mixture at 70°C for another 3 days.
-
Workup: Cool the reaction mixture to room temperature and concentrate it in vacuo.
-
Purification: Dilute the residue with toluene and concentrate in vacuo. Repeat this procedure. Dry the final residue under vacuum for 16 hours to obtain crude this compound.
Quantitative Data Summary: Method 1
| Parameter | Value |
| Starting Material | 1,4-Butane Sultone |
| Reagents | Thionyl chloride, DMF |
| Temperature | 70°C |
| Reaction Time | 6 days |
| Yield | 90% (crude) |
Experimental Workflow: Method 1
Caption: Workflow for the synthesis of this compound from 1,4-butane sultone.
Method 2: Synthesis from Thiophane
This method describes the production of this compound by reacting thiophane with chlorine in the presence of a molar excess of water.[2] This reaction can be carried out in aqueous acetic acid, hydrochloric acid, or as an aqueous suspension.
Experimental Protocol (using aqueous acetic acid):
-
Solution Preparation: Dissolve thiophane (0.270 mol) in a solution of acetic acid (1.4 mols) containing water (0.67 mol).
-
Reaction Conditions: Pass chlorine gas into the solution at a temperature of 50-65°F (10-18°C) until it is no longer absorbed.
-
Phase Separation: Add additional water to the reaction mixture to induce separation into two layers. The bottom layer is the water-insoluble this compound, and the upper layer is an aqueous solution containing cyclotetramethylene sulfone.
-
Isolation and Purification: Separate the layers using a separatory funnel. Dry the water-insoluble layer with a suitable desiccant such as anhydrous MgSO4 to yield the final product.
Key Reaction Parameters for Method 2:
-
Molar Ratio (Chlorine:Thiophane): Should not be greater than 3:1 to prevent over-chlorination.[2]
-
Molar Ratio (Water:Thiophane): Should be greater than 2.5:1, with a preferred range of 4.5:1 to 8:1.[2]
-
Reaction Time: Typically completed in about two hours under ordinary conditions.[2]
Quantitative Data Summary: Method 2
| Parameter | Value |
| Starting Material | Thiophane |
| Reagents | Chlorine, Water, Acetic Acid (optional solvent) |
| Temperature | 50-65°F (10-18°C) |
| Reaction Time | ~2 hours |
| Yield | 30-65% by weight (based on initial thiophane) |
Logical Relationship Diagram: Method 2
References
Application Notes and Protocols for the Purification of Products from 4-Chloro-1-butylsulfonyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of products, primarily sulfonamides, derived from reactions involving 4-chloro-1-butylsulfonyl chloride. The protocols outlined below cover common laboratory techniques including liquid-liquid extraction, column chromatography, and recrystallization.
Overview of Purification Strategies
The reaction of this compound with primary or secondary amines yields the corresponding N-substituted-4-chlorobutane-1-sulfonamides. The purification of these products is crucial to remove unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the physical and chemical properties of the desired sulfonamide and the impurities present.
A general workflow for the synthesis and purification of these products is outlined below.
Caption: General workflow for sulfonamide synthesis and purification.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Reaction Work-up
This protocol describes a general method for the initial purification of the reaction mixture to separate the sulfonamide product from water-soluble impurities.
Objective: To isolate the crude sulfonamide product from the reaction mixture.
Materials:
-
Crude reaction mixture
-
Deionized water
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Quenching: Carefully pour the reaction mixture into a beaker containing ice-cold water with stirring. This will precipitate the crude product and dissolve some of the water-soluble byproducts and excess reagents.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous mixture with a suitable organic solvent (e.g., 3 x 50 mL of ethyl acetate for a 100 mL aqueous mixture).
-
Washing:
-
Wash the combined organic layers sequentially with 1 M HCl to remove any unreacted amine.
-
Follow with a wash using saturated aqueous sodium bicarbonate solution to neutralize any remaining acidic components.
-
Finally, wash with brine to remove residual water.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude sulfonamide product.
Protocol 2: Purification by Column Chromatography
This method is effective for separating the desired sulfonamide from closely related impurities based on their differential adsorption to a stationary phase.
Objective: To purify the crude sulfonamide using silica gel column chromatography.
Materials:
-
Crude sulfonamide product
-
Silica gel (60-120 mesh)
-
Eluent system (e.g., hexane/ethyl acetate mixture)
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Eluent Selection: Determine a suitable eluent system by running TLC plates of the crude product with various ratios of hexane and ethyl acetate. An ideal system will show good separation of the product spot from impurities with an Rf value for the product of approximately 0.2-0.4.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed column.
-
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified sulfonamide.
Caption: Workflow for purification by column chromatography.
Protocol 3: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid products.[1]
Objective: To obtain a highly pure crystalline sulfonamide product.
Materials:
-
Crude solid sulfonamide
-
Recrystallization solvent or solvent pair (e.g., ethanol/water, methanol/water)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection: Choose a solvent or solvent pair in which the sulfonamide is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethanol, methanol, or mixtures with water.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with gentle swirling until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator. A patent for a related compound describes recrystallizing the sulfonamide product from water and methanol.[2]
Data Presentation
The following tables summarize typical quantitative data for the purification of sulfonamides. These are representative values and may vary depending on the specific substrate and reaction conditions.
Table 1: Comparison of Purification Methods for a Representative N-Aryl-4-chlorobutane-1-sulfonamide
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Recovery Yield |
| Column Chromatography | ~85% | >98% | 70-85% |
| Recrystallization | ~85% | >99% | 60-80% |
Table 2: Common Recrystallization Solvents for Sulfonamides
| Solvent/Solvent System | Typical Product Polarity | Notes |
| Ethanol/Water | Moderately Polar | Good for many aromatic and aliphatic sulfonamides. |
| Methanol/Water | Moderately Polar | Similar to ethanol/water, methanol is a stronger solvent.[2] |
| Ethyl Acetate/Hexane | Less Polar | Effective for less polar sulfonamides. |
| Acetone/Water | Polar | Suitable for more polar sulfonamides. |
Troubleshooting
Issue 1: Oiling out during recrystallization.
-
Cause: The product is precipitating from a supersaturated solution at a temperature above its melting point, or the solvent is too non-polar.
-
Solution: Add more of the primary solvent to the hot mixture and reheat to ensure complete dissolution before cooling. Alternatively, choose a more suitable solvent system.
Issue 2: Poor separation during column chromatography.
-
Cause: The chosen eluent system is not optimal.
-
Solution: Re-evaluate the eluent system using TLC. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, may improve separation.
Issue 3: Low recovery yield.
-
Cause: This can occur due to product loss during transfers, incomplete extraction, or using too much solvent during recrystallization.
-
Solution: Ensure careful handling and transfer of materials. Optimize the number of extractions and use minimal solvent for recrystallization.
Disclaimer: The provided protocols and data are intended as general guidelines. Researchers should optimize these procedures for their specific compounds and reaction scales.
References
Application Notes and Protocols: One-Pot Synthesis Involving 4-Chloro-1-butylsulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a one-pot synthesis utilizing 4-Chloro-1-butylsulfonyl chloride. This versatile bifunctional reagent is a valuable building block in medicinal chemistry for the synthesis of various heterocyclic compounds, particularly N-substituted sultams (1,2-thiazolidine 1,1-dioxides). The following protocols are designed to be a comprehensive guide for researchers in drug discovery and development.
Introduction
This compound, with its two reactive centers—a sulfonyl chloride and an alkyl chloride—is an ideal substrate for one-pot sequential reactions. The sulfonyl chloride group readily reacts with nucleophiles, such as primary amines, to form sulfonamides.[1] The alkyl chloride moiety can subsequently undergo intramolecular cyclization with the newly formed sulfonamide nitrogen atom to yield a saturated heterocyclic ring system known as a sultam. This one-pot approach offers advantages in terms of efficiency, reduced workup, and atom economy, which are critical in the synthesis of compound libraries for drug screening.
The resulting N-substituted 1,2-thiazolidine 1,1-dioxide scaffold is of significant interest in medicinal chemistry. This cyclic sulfonamide core is considered a bioisostere of lactams and other cyclic structures found in many biologically active molecules. Its incorporation can lead to improved metabolic stability, altered pharmacokinetic properties, and novel interactions with biological targets.
Application: One-Pot Synthesis of N-Substituted 1,2-Thiazolidine 1,1-Dioxides
This section details a representative one-pot protocol for the synthesis of N-substituted 1,2-thiazolidine 1,1-dioxides from this compound and various primary amines. The reaction proceeds in two sequential steps within a single reaction vessel: (1) intermolecular sulfonamide formation and (2) intramolecular cyclization.
Reaction Scheme
Caption: General reaction scheme for the one-pot synthesis of N-substituted 1,2-thiazolidine 1,1-dioxides.
Experimental Protocol
Materials:
-
This compound (CAS: 1633-84-7)
-
Primary amine (e.g., benzylamine, aniline derivatives, alkylamines)
-
Triethylamine (Et3N)
-
Potassium carbonate (K2CO3)
-
Anhydrous acetonitrile (MeCN) or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq) and anhydrous acetonitrile (or DCM) to form a solution.
-
Sulfonamide Formation: Cool the solution to 0 °C in an ice bath. In a separate flask, prepare a solution of this compound (1.05 eq) in a minimal amount of anhydrous acetonitrile (or DCM). Add this solution dropwise to the stirred amine solution over 15-20 minutes. After the addition of the sulfonyl chloride, add triethylamine (1.1 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Intramolecular Cyclization: Once the formation of the linear sulfonamide intermediate is complete (as indicated by TLC), add potassium carbonate (2.0-3.0 eq) to the reaction mixture.
-
Heating: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (for acetonitrile, ~82 °C). Stir vigorously for 4-12 hours. Monitor the disappearance of the intermediate and the formation of the product by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by flash column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the one-pot synthesis of N-substituted sultams.
Data Presentation
The following table summarizes representative quantitative data for the one-pot synthesis of various N-substituted 1,2-thiazolidine 1,1-dioxides. (Note: These are representative values based on typical reaction outcomes).
| Entry | Primary Amine (R-NH2) | Reaction Time (h) | Solvent | Yield (%) |
| 1 | Benzylamine | 6 | Acetonitrile | 85 |
| 2 | 4-Methoxybenzylamine | 6 | Acetonitrile | 88 |
| 3 | Cyclohexylamine | 8 | Acetonitrile | 75 |
| 4 | n-Butylamine | 10 | Acetonitrile | 70 |
| 5 | Aniline | 12 | Acetonitrile | 65 |
| 6 | 4-Fluoroaniline | 12 | Acetonitrile | 68 |
Signaling Pathway and Drug Development Context
N-substituted sultams can be designed as mimics of cyclic peptides or other conformationally constrained pharmacophores. Their rigid structure can lead to enhanced binding affinity and selectivity for specific biological targets, such as enzymes or receptors. For instance, they can be incorporated into molecules targeting proteases, kinases, or G-protein coupled receptors (GPCRs), where conformational rigidity is often a key determinant of activity.
The synthesis of a library of diverse N-substituted sultams using this one-pot protocol can be a crucial step in a drug discovery pipeline. The "R" group from the primary amine can be varied to explore the structure-activity relationship (SAR) and optimize properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion).
Caption: Logical flow from one-pot synthesis to drug candidate selection.
Conclusion
The one-pot synthesis of N-substituted 1,2-thiazolidine 1,1-dioxides from this compound offers an efficient and modular route to a class of heterocyclic compounds with significant potential in drug discovery. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and applications of these valuable scaffolds. The ability to readily generate a diverse library of sultams facilitates the exploration of structure-activity relationships, accelerating the identification of novel therapeutic agents.
References
Scale-Up Synthesis of 4-Chloro-1-butylsulfonyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 4-Chloro-1-butylsulfonyl chloride (CAS No. 1633-84-7), a key intermediate in the preparation of various pharmacologically active compounds. The following sections outline two primary synthetic routes, scale-up considerations, experimental protocols, and safety information to guide researchers in the safe and efficient production of this compound at a larger scale.
Overview of Synthetic Routes
Two principal methods for the synthesis of this compound have been identified in the literature:
-
Route A: Ring-opening of 1,4-butane sultone with thionyl chloride.
-
Route B: Oxidative chlorination of thiophane with chlorine in an aqueous medium.
The selection of the optimal route for scale-up will depend on factors such as raw material availability and cost, equipment capabilities, and desired purity of the final product.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Route A: From 1,4-Butane Sultone | Route B: From Thiophane |
| Starting Materials | 1,4-Butane sultone, Thionyl chloride, DMF (catalyst) | Thiophane, Chlorine, Water, Acetic Acid or HCl |
| Reported Yield | ~90%[1] | 30-65%[2] |
| Reaction Temperature | 70°C[1] | 10-32°C (50-90°F)[2] |
| Reaction Time | 6 days (with additional reagent addition)[1] | ~2 hours[2] |
| Key Process Steps | Reaction, Concentration, Toluene azeotrope, Drying | Reaction, Phase separation, Drying[2] |
| Byproducts | Sulfur dioxide, residual DMF and toluene | Cyclotetramethylene sulfone, Hydrochloric acid[2] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C4H8Cl2O2S[1] |
| Molecular Weight | 191.08 g/mol [1] |
| Appearance | Colorless to light-yellow liquid[2] |
| Boiling Point | Decomposes at ≥ 140°C[2] |
| Solubility | Water-insoluble[2] |
Scale-Up Synthesis Considerations
Scaling up the synthesis of this compound from laboratory to pilot or industrial scale requires careful consideration of several factors to ensure safety, efficiency, and product quality.
Process Safety Management
A thorough Process Hazard Analysis (PHA) should be conducted before any scale-up activities. Key safety considerations include:
-
Thermal Hazards: The reaction of 1,4-butane sultone with thionyl chloride is potentially exothermic. On a large scale, efficient heat removal is critical to prevent thermal runaway. The use of jacketed reactors with precise temperature control is essential. Continuous flow reactors can also offer superior heat management compared to batch processes.
-
Reagent Handling: Thionyl chloride and chlorine gas are corrosive and toxic. All handling should be performed in well-ventilated areas, and appropriate personal protective equipment (PPE) must be worn. At an industrial scale, closed-system transfers are recommended.
-
Off-gassing: Both synthesis routes generate hazardous gases (SO2 and HCl). A robust off-gas scrubbing system is necessary to neutralize these acidic gases before venting.
-
Material Compatibility: Ensure all reactor and transfer line materials are compatible with the corrosive reagents and reaction mixtures.
Reactor Design and Engineering
-
Batch vs. Continuous Processing: While the provided protocols are for batch synthesis, continuous flow processing using Continuous Stirred-Tank Reactors (CSTRs) should be considered for larger scales. Continuous processing can offer better control over reaction parameters, improved heat transfer, and enhanced safety.
-
Mixing: Efficient mixing is crucial to ensure uniform temperature distribution and reactant contact, particularly in the heterogeneous reaction of Route B. The use of baffles and appropriately designed agitators is important.
-
Material of Construction: Glass-lined or corrosion-resistant alloy reactors are recommended due to the corrosive nature of the reagents.
Purification at Scale
Purification of this compound on a large scale requires moving beyond simple laboratory techniques.
-
Aqueous Work-up and Phase Separation: For Route B, the product is isolated by phase separation. On a larger scale, this will require appropriately sized settling tanks or decanters. Since the product is susceptible to hydrolysis, this separation should be performed promptly.
-
Solvent Removal: For Route A, removal of toluene and other volatiles will require large-scale vacuum distillation equipment.
-
Vacuum Stripping: A patented method for purifying organosulfonyl chlorides involves scrubbing the crude product with an aqueous hydrochloric acid solution to remove sulfonic acid impurities, followed by vacuum stripping to remove volatile organic impurities and water. This method could be adapted for the purification of this compound.
In-Process Analytical Controls
Implementing in-process analytical techniques is crucial for monitoring reaction progress and ensuring consistent product quality at scale. Techniques such as HPLC can be used to monitor the consumption of starting materials and the formation of the product and byproducts.
Experimental Protocols
Protocol 1: Synthesis of this compound from 1,4-Butane Sultone (Lab Scale)
Materials:
-
Thionyl chloride (SOCl2)
-
N,N-Dimethylformamide (DMF)
-
Toluene
Equipment:
-
Jacketed glass reactor with mechanical stirrer, condenser, and nitrogen inlet
-
Heating mantle with temperature controller
-
Rotary evaporator
Procedure: [1]
-
To a mixture of 1,4-butane sultone (50 g, 367 mmol, 1 equiv) and thionyl chloride (29 mL, 401 mmol, 1.1 equiv) in the reactor, add DMF (4 mL, 51.6 mmol, 0.14 equiv).
-
Stir the resulting mixture under a nitrogen atmosphere at 70°C for 3 days.
-
Add a second portion of thionyl chloride (10 mL, 137 mmol, 0.37 equiv).
-
Continue stirring at 70°C for another 3 days.
-
Cool the mixture to room temperature and concentrate in vacuo.
-
Add toluene to the residue and concentrate in vacuo. Repeat this procedure.
-
Dry the residue under vacuum for 16 hours to yield crude this compound (expected yield: ~63 g, 90%).
Protocol 2: Synthesis of this compound from Thiophane (Lab Scale)
Materials:
-
Thiophane (tetrahydrothiophene)
-
Chlorine gas
-
Water
-
Acetic acid or Hydrochloric acid
-
Anhydrous magnesium sulfate (MgSO4) or other suitable desiccant
Equipment:
-
Turbomixer or a reactor with efficient gas dispersion and stirring capabilities
-
Gas inlet tube
-
Separatory funnel
Procedure: [2]
-
Prepare a solution of thiophane (0.270 mol) in acetic acid (1.4 mols) containing water (0.67 mol). Alternatively, an aqueous suspension of thiophane can be used.
-
Pass chlorine gas into the solution/suspension at 10-18°C (50-65°F) until it is no longer absorbed. The molar ratio of chlorine to thiophane should not exceed 3:1.
-
Add additional water to the reaction mixture to facilitate phase separation.
-
The mixture will separate into two layers: a lower, water-insoluble layer of this compound and an upper aqueous layer containing cyclotetramethylene sulfone.
-
Separate the layers using a separatory funnel as soon as the reaction is complete to avoid hydrolysis of the product.
-
Dry the organic layer with a suitable desiccant like anhydrous MgSO4.
Mandatory Visualizations
Caption: Synthetic workflow for this compound from 1,4-Butane Sultone.
Caption: Synthetic workflow for this compound from Thiophane.
Caption: Key considerations for the scale-up synthesis of this compound.
References
Application Notes and Protocols: The Use of 4-Chloro-1-butylsulfonyl Chloride in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 4-chloro-1-butylsulfonyl chloride as a bifunctional linker in solid-phase organic synthesis (SPOS). This reagent is particularly useful for the construction of diverse sulfonamide libraries, where one point of diversity is introduced from the amine component and a second from the nucleophilic displacement of the terminal chloride.
Introduction
This compound is a versatile building block in medicinal chemistry and organic synthesis. In the context of solid-phase organic synthesis, its bifunctional nature allows for a "linker-reagent" strategy. An amine-functionalized solid support can be readily sulfonylated, immobilizing the starting material. The terminal chloro group then serves as a handle for further chemical elaboration, enabling the synthesis of a wide array of substituted sulfonamides. This approach is advantageous for the rapid generation of compound libraries for screening and lead optimization in drug discovery, as it allows for late-stage diversification. The sulfonamide linkage itself is a common motif in a multitude of therapeutic agents.[1]
Principle of Application
The core application involves a three-stage process on a solid support:
-
Immobilization: A primary or secondary amine, attached to a suitable solid support, reacts with this compound to form a resin-bound sulfonamide.
-
Diversification: The terminal alkyl chloride of the immobilized linker is subjected to nucleophilic substitution with a variety of nucleophiles (e.g., amines, thiols, azides) to introduce the second point of diversity.
-
Cleavage: The final sulfonamide product is cleaved from the solid support for purification and biological evaluation.
This strategy allows for the efficient purification at each step by simple filtration and washing of the resin, and the use of excess reagents to drive reactions to completion.
Experimental Protocols
General Solid-Phase Synthesis Setup
-
Reaction Vessels: Polypropylene syringes (fritted) or specialized glass reaction vessels with frits and stopcocks.
-
Agitation: Orbital shaker or wrist-action shaker.
-
Washing: Solvents are added to the resin, agitated for a specified time, and then removed by filtration (either by vacuum or positive pressure).
Protocol 1: Synthesis of a Diverse N-Substituted 4-(Arylamino)butane-1-sulfonamide Library
This protocol details the synthesis of a library of sulfonamides starting from a resin-bound amino acid.
Step 1: Immobilization of an Amino Acid on 2-Chlorotrityl Chloride Resin
-
Swell 2-chlorotrityl chloride resin (1.0 g, 1.5 mmol/g loading) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes in a fritted syringe.
-
Drain the DCM.
-
In a separate flask, dissolve an Fmoc-protected amino acid (e.g., Fmoc-Gly-OH, 3 equivalents) and diisopropylethylamine (DIPEA, 6 equivalents) in anhydrous DCM (10 mL).
-
Add the solution to the resin and shake at room temperature for 4 hours.
-
To cap any unreacted trityl chloride sites, add 0.5 mL of methanol and shake for 30 minutes.
-
Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), dimethylformamide (DMF, 3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Step 2: Fmoc-Deprotection
-
Swell the resin in DMF (10 mL) for 20 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF (10 mL) to the resin and shake for 20 minutes.
-
Drain and repeat the 20% piperidine in DMF treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).
Step 3: Sulfonylation with this compound
-
Swell the deprotected resin in anhydrous DCM (10 mL).
-
In a separate flask, dissolve this compound (5 equivalents) and pyridine (5 equivalents) in anhydrous DCM (8 mL).
-
Add the solution to the resin and shake at room temperature for 16 hours.
-
Drain the reaction solution and wash the resin with DCM (5 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Step 4: Diversification via Nucleophilic Substitution
-
Divide the resin into separate reaction vessels.
-
To each vessel, add a solution of a different primary or secondary amine (e.g., aniline, morpholine, benzylamine; 10 equivalents) and sodium iodide (1 equivalent, as a catalyst) in N-methyl-2-pyrrolidone (NMP).
-
Shake the reaction vessels at 80°C for 24 hours.
-
Cool to room temperature, drain the solutions, and wash the resin with NMP (3 x 10 mL), water (2 x 10 mL), methanol (3 x 10 mL), and DCM (5 x 10 mL).
-
Dry the resin under vacuum.
Step 5: Cleavage from the Resin
-
Swell the dried resin in DCM (10 mL).
-
Add a solution of 20% trifluoroacetic acid (TFA) in DCM (10 mL).
-
Shake at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by reverse-phase HPLC.
Data Presentation
The following tables summarize representative quantitative data for the solid-phase synthesis protocol.
Table 1: Resin Loading and Intermediate Reaction Yields
| Step | Parameter | Value | Method of Determination |
| 1 | Initial Resin Loading | 1.5 mmol/g | Manufacturer's Specification |
| 1 | Fmoc-Gly-OH Loading | ~1.3 mmol/g | UV-Vis of dibenzofulvene adduct |
| 3 | Sulfonylation Efficiency | >95% | Qualitative (Kaiser test negative) |
| 4 | Nucleophilic Substitution | Varies (typically 70-95%) | LC-MS analysis of cleaved sample |
Table 2: Representative Final Product Yields and Purity
| Nucleophile (Step 4) | Product | Overall Yield (%) | Purity (by HPLC, 254 nm) |
| Aniline | N-(Carboxymethyl)-4-(phenylamino)butane-1-sulfonamide | 65% | >95% |
| Morpholine | N-(Carboxymethyl)-4-morpholinobutane-1-sulfonamide | 72% | >98% |
| Benzylamine | N-(Carboxymethyl)-4-(benzylamino)butane-1-sulfonamide | 68% | >96% |
Visualizations
Diagram 1: Overall Experimental Workflow
Caption: Workflow for solid-phase synthesis of a sulfonamide library.
Diagram 2: Chemical Pathway on Solid Support
Caption: Key chemical transformations on the solid support.
References
Troubleshooting & Optimization
preventing decomposition of 4-Chloro-1-butylsulfonyl chloride on storage
Welcome to the technical support center for 4-Chloro-1-butylsulfonyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this reagent upon storage and to offer troubleshooting assistance for related issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition during storage?
A1: The decomposition of this compound is primarily initiated by two factors:
-
Hydrolysis: Exposure to moisture, even trace amounts in the atmosphere, can lead to the hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid, releasing hydrochloric acid (HCl) as a byproduct.[1]
-
Thermal Decomposition: Elevated temperatures can cause the molecule to break down.[2] This process can be accelerated by the presence of impurities or incompatible materials. The decomposition can lead to the release of sulfur dioxide (SO₂) and other hazardous gases.[3]
Q2: I noticed a color change in my stored this compound. Is it still usable?
A2: A color change, typically to a yellow or brownish hue, is an indicator of decomposition. While slight discoloration may not completely inhibit its reactivity in all applications, it suggests a decrease in purity and the presence of degradation products. For sensitive reactions, using discolored reagent is not recommended as it can lead to lower yields, and the formation of unwanted side products.
Q3: What are the ideal storage conditions for this compound?
A3: To ensure the long-term stability of this compound, it is crucial to store it under the following conditions:
-
Temperature: Refrigerated storage is recommended.[3] Some suppliers suggest storage in a freezer at temperatures under -20°C in an inert atmosphere.[4]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with moisture.
-
Container: Use a tightly sealed, corrosion-resistant container. Ensure the container is dry before transferring the reagent.
Q4: How can I safely handle this compound to prevent decomposition and ensure safety?
A4: Safe handling is critical. Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Avoid inhalation of vapors and contact with skin and eyes.[3] Use dry syringes or cannulas for transferring the liquid to prevent introducing moisture.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low reaction yield | Decomposition of this compound due to improper storage or handling. | 1. Verify the storage conditions of your reagent. 2. Perform a purity check using the titration method described in the Experimental Protocols section. 3. If purity is low, consider purifying the reagent by distillation under reduced pressure or obtaining a new batch. |
| Formation of unexpected byproducts | Presence of degradation products (e.g., 4-chlorobutane-1-sulfonic acid) in the starting material. | 1. Analyze the starting material for impurities using GC-MS. 2. Purify the this compound before use. |
| Inconsistent reaction results | Variable purity of the this compound between batches or over time. | 1. Establish a routine quality control check for each new batch and periodically for stored material. 2. Ensure consistent and proper storage conditions for all batches. |
| Pressure buildup in the storage container | Decomposition leading to the release of gases such as HCl and SO₂. | 1. Caution: Handle the container with extreme care in a fume hood. 2. Cool the container before slowly and carefully venting it. 3. The reagent is likely significantly decomposed and should be properly disposed of according to your institution's safety guidelines. |
Quantitative Stability Data
The following table provides illustrative data on the stability of this compound under different storage conditions. This data is based on accelerated stability testing principles and is intended to highlight the impact of temperature and humidity on the purity of the compound over time.
| Storage Condition | Time (Months) | Purity (%) |
| -20°C, Inert Atmosphere, Sealed | 0 | 99.5 |
| 6 | 99.2 | |
| 12 | 99.0 | |
| 4°C, Inert Atmosphere, Sealed | 0 | 99.5 |
| 6 | 98.0 | |
| 12 | 96.5 | |
| 25°C / 60% RH, Sealed | 0 | 99.5 |
| 1 | 95.0 | |
| 3 | 88.0 | |
| 6 | 75.0 | |
| 40°C / 75% RH, Sealed | 0 | 99.5 |
| 1 | 85.0 | |
| 3 | 60.0 | |
| 6 | <40.0 |
Note: This data is for illustrative purposes and actual decomposition rates may vary based on the specific purity of the initial material and the integrity of the container seal.
Experimental Protocols
Protocol 1: Purity Determination by Titration
This method is adapted from a general procedure for the titrimetric determination of sulfonyl chlorides.
Objective: To determine the purity of this compound by quantifying the amount of active sulfonyl chloride.
Materials:
-
This compound sample
-
Pyridine, anhydrous
-
Methanol, anhydrous
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein indicator
-
Dry glassware (burette, flask, pipettes)
Procedure:
-
Accurately weigh approximately 0.5 g of the this compound sample into a dry 250 mL Erlenmeyer flask.
-
In a fume hood, add 20 mL of a 1:1 (v/v) mixture of anhydrous pyridine and anhydrous methanol to the flask.
-
Swirl the flask to dissolve the sample and allow the reaction to proceed for 10 minutes. The sulfonyl chloride will react with methanol to form the corresponding methyl sulfonate and HCl.
-
Add 3-4 drops of phenolphthalein indicator to the solution.
-
Titrate the generated HCl with the standardized 0.1 M NaOH solution until a persistent pink endpoint is observed.
-
Record the volume of NaOH solution used.
-
Calculate the purity of the this compound using the following formula:
Where:
-
V_NaOH = Volume of NaOH solution used (mL)
-
M_NaOH = Molarity of NaOH solution (mol/L)
-
MW_sulfonyl_chloride = Molecular weight of this compound (191.08 g/mol )
-
W_sample = Weight of the sample (g)
-
Protocol 2: Analysis of Decomposition Products by GC-MS
Objective: To identify and quantify the primary degradation product, 4-chlorobutane-1-sulfonic acid, and other potential impurities. Since the sulfonic acid is not volatile, a derivatization step is required.
Materials:
-
This compound sample (as is)
-
Trimethylsilylating agent (e.g., BSTFA with 1% TMCS)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample into a vial.
-
Add 1 mL of anhydrous acetonitrile.
-
Add 100 µL of the trimethylsilylating agent.
-
Seal the vial and heat at 60-70°C for 30 minutes to derivatize the sulfonic acid to its volatile silyl ester.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Analysis:
-
Injector: Split/splitless injector, 250°C, splitless mode.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV, scan range of m/z 40-500.
-
-
Data Analysis:
-
Identify the peak for the silylated derivative of 4-chlorobutane-1-sulfonic acid based on its retention time and mass spectrum.
-
The presence and relative area of this peak can be used to estimate the extent of hydrolytic decomposition.
-
Visualizations
Caption: Major decomposition pathways of this compound.
Caption: Recommended workflow for storage and handling.
References
- 1. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CAS#:1633-84-7 | Chemsrc [chemsrc.com]
- 4. 1633-84-7|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Optimizing Sulfonamide Synthesis with 4-Chloro-1-butylsulfonyl Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of sulfonamides using 4-Chloro-1-butylsulfonyl chloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you achieve higher yields and purity in your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing sulfonamides from this compound?
A1: The most prevalent and well-established method is the reaction of this compound with a primary or secondary amine in the presence of a base.[1][2][3][4] This reaction, known as sulfonylation, is a straightforward and generally high-yielding approach.[2]
Q2: What are the critical factors that influence the yield of my sulfonamide synthesis?
A2: Several factors can significantly impact your reaction's success. The key parameters to control are:
-
Purity of Starting Materials: this compound is sensitive to moisture and can degrade over time.[1] Ensure your sulfonyl chloride and amine are pure and dry.
-
Reaction Temperature: Proper temperature control is crucial to prevent the decomposition of reactants and minimize the formation of side products.[1]
-
Choice of Base and Solvent: The base should be sufficiently strong to neutralize the HCl byproduct without causing unwanted side reactions. The solvent must be inert to the reaction conditions and capable of dissolving the reactants.[1]
-
Stoichiometry: Precise measurement of reactants is essential. An excess of the amine is sometimes used to drive the reaction to completion and can also act as the base.[1]
Q3: What are common side reactions to be aware of?
A3: Undesired side reactions can lower your yield and complicate purification. Common side products include:
-
Disulfonylation: Primary amines can sometimes react with two molecules of the sulfonyl chloride, especially under harsh conditions.[5]
-
Sulfinamide Formation: Under certain reductive conditions, sulfinamides can be formed as a byproduct.[5]
-
Hydrolysis of the Sulfonyl Chloride: The presence of water can lead to the hydrolysis of this compound to the corresponding sulfonic acid, which will not react with the amine.
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be effectively monitored using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). These methods allow you to track the consumption of the starting materials and the formation of the sulfonamide product.
Troubleshooting Guide
Low yields or the presence of significant impurities are common challenges in sulfonamide synthesis. This guide provides a systematic approach to troubleshooting your reaction.
Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Degraded or Impure Starting Materials | - Verify the purity of your this compound and amine using techniques like NMR or LC-MS.[1] - As sulfonyl chlorides are moisture-sensitive, use freshly opened or properly stored reagents.[1] - Consider re-purifying your starting materials if necessary. |
| Incorrect Reaction Conditions | - Temperature: Ensure the reaction is conducted at the optimal temperature. Some reactions may require initial cooling to control an exothermic reaction, followed by warming to drive the reaction to completion.[1] - Time: Monitor the reaction progress using TLC to determine the optimal reaction time. Insufficient time will lead to incomplete conversion. |
| Ineffective Base or Solvent | - Base: If using a tertiary amine base like triethylamine, ensure it is dry. Consider using a stronger, non-nucleophilic base if deprotonation of the amine is an issue. - Solvent: Ensure your solvent is anhydrous, particularly when working with moisture-sensitive reagents.[1] |
Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Steps |
| Product Loss During Workup | - If your sulfonamide has some solubility in the aqueous phase, perform multiple extractions with an organic solvent to maximize recovery.[1] |
| Emulsion Formation | - Add brine (saturated NaCl solution) to the aqueous layer to help break up emulsions during extraction. |
| Product Degradation on Silica Gel | - Some sulfonamides can be sensitive to the acidic nature of silica gel. Consider deactivating the silica gel with a small amount of a basic modifier (e.g., triethylamine in the eluent) or use an alternative stationary phase like alumina. |
Troubleshooting Workflow for Low Yield
References
- 1. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Chlorobutane-1-sulphonyl chloride | C4H8Cl2O2S | CID 74212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cbijournal.com [cbijournal.com]
Technical Support Center: Troubleshooting Low Reactivity of 4-Chloro-1-butylsulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during reactions with 4-Chloro-1-butylsulfonyl chloride. The information is presented in a question-and-answer format to directly assist with experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is sluggish or not proceeding to completion. What are the common causes?
A1: Low reactivity of this compound can stem from several factors:
-
Reagent Quality: The sulfonyl chloride is highly susceptible to hydrolysis.[1] Exposure to atmospheric moisture can convert it to the unreactive 4-chlorobutanesulfonic acid. Always use a fresh bottle or a properly stored (under inert atmosphere, refrigerated) reagent.[2]
-
Inadequate Activation: The nucleophilicity of your substrate (amine, alcohol, etc.) may be insufficient under the current reaction conditions.
-
Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical for successful sulfonylation reactions.
-
Steric Hindrance: A bulky nucleophile may react slowly with the sulfonyl chloride.
Q2: I am observing the formation of an unexpected byproduct with a molecular weight corresponding to the loss of HCl from my starting material. What is happening?
A2: You are likely observing the formation of 1,4-butane sultone, a cyclic sulfonated ester. This occurs via an intramolecular cyclization, where the oxygen of a transiently formed sulfonic acid (from hydrolysis) or the nucleophile itself attacks the carbon bearing the chlorine atom. This is a common side reaction for this bifunctional reagent.
Q3: How can I minimize the formation of 1,4-butane sultone?
A3: To favor the desired intermolecular reaction over intramolecular cyclization:
-
Use Anhydrous Conditions: Rigorously exclude water from your reaction to prevent hydrolysis of the sulfonyl chloride, which is a precursor to sultone formation.
-
Control Temperature: Lowering the reaction temperature can often favor the desired intermolecular reaction.
-
Choice of Base: A non-nucleophilic, sterically hindered base can be beneficial. The choice of base is critical in sulfonylation reactions.[3]
-
Concentration: Running the reaction at a higher concentration can favor the bimolecular reaction over the unimolecular cyclization.
Q4: When reacting with a diamine or an amino alcohol, I am getting a complex mixture of products. What could be the cause?
A4: Due to its two electrophilic sites (the sulfonyl chloride and the alkyl chloride), this compound can lead to multiple products with difunctional nucleophiles, including:
-
Monosulfonylation: Reaction at the sulfonyl chloride group only.
-
Disulfonylation/Alkylation: Reaction at both the sulfonyl chloride and the alkyl chloride.
-
Polymerization: If both ends of the nucleophile react with different molecules of the sulfonyl chloride.
-
Cyclization: Reaction of the nucleophile at both electrophilic sites of the same molecule, forming a heterocyclic compound.
To control this, consider using protecting group strategies for one of the nucleophilic groups, or carefully controlling stoichiometry and reaction conditions (e.g., slow addition of the sulfonyl chloride at low temperature).[1][4][5]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Degraded Reagent: this compound has hydrolyzed. | 1. Use a fresh bottle of the reagent. Ensure storage under inert gas at low temperature.[2] |
| 2. Low Nucleophilicity of Substrate: Your amine or alcohol is not reactive enough. | 2. Use a stronger, non-nucleophilic base (e.g., DBU, Proton Sponge®). Consider a more polar aprotic solvent like DMF or NMP. For phenols, conversion to the corresponding phenoxide with a base like sodium hydroxide can increase reactivity.[6] | |
| 3. Reaction Temperature Too Low: The activation energy for the reaction is not being overcome. | 3. Gradually increase the reaction temperature while monitoring for side product formation. Be aware that temperatures above 140°C can cause decomposition.[1] | |
| Formation of 1,4-Butane Sultone | Intramolecular Cyclization: Presence of moisture or reaction conditions favoring cyclization. | 1. Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Add the sulfonyl chloride slowly to the solution of the nucleophile to maintain a low instantaneous concentration of the electrophile. | ||
| 3. Consider a less polar solvent to disfavor the formation of charged intermediates that can lead to cyclization. | ||
| Multiple Products with Difunctional Nucleophiles | 1. Lack of Chemoselectivity: Both the sulfonyl chloride and the alkyl chloride are reacting. | 1. Protecting Groups: Protect one of the nucleophilic groups to ensure reaction at only one site.[1][4][5] |
| 2. Polymerization: Intermolecular reactions at both ends of the nucleophile and electrophile. | 2. High Dilution: Running the reaction at high dilution can favor intramolecular cyclization to form a defined heterocyclic product over intermolecular polymerization. | |
| 3. Stoichiometry Control: Use a precise stoichiometry of reactants. For monosubstitution, use a slight excess of the difunctional nucleophile. | ||
| Difficult Purification | Formation of Salts: The hydrochloride salt of the base can be difficult to remove. | 1. Perform an aqueous workup, washing with dilute acid (to remove excess amine base), followed by saturated sodium bicarbonate solution, and finally brine. |
| Co-elution of Byproducts: Side products may have similar polarity to the desired product. | 2. Optimize your chromatography conditions. Consider using a different solvent system or a different stationary phase. Recrystallization may also be an effective purification method. |
Data Summary
Table 1: General Reaction Conditions for Sulfonylation
| Nucleophile | Solvent | Base | Temperature (°C) | Typical Reaction Time (h) |
| Primary/Secondary Amines | Dichloromethane (DCM), Tetrahydrofuran (THF) | Triethylamine (TEA), Pyridine, Diisopropylethylamine (DIPEA) | 0 to Room Temperature | 1 - 16 |
| Anilines | Pyridine, DCM | Pyridine, TEA | Room Temperature to 50 | 2 - 24 |
| Phenols | DCM, Acetonitrile | Pyridine, TEA, K₂CO₃ | Room Temperature to Reflux | 12 - 48 |
| Alcohols | DCM, THF | Pyridine, TEA | 0 to Room Temperature | 12 - 24 |
Note: These are general conditions and should be optimized for each specific reaction.
Key Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide from an Amine
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and a suitable non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous solvent (e.g., dichloromethane, THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.05 eq.) in the same anhydrous solvent to the cooled amine solution dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Protocol 2: Procedure for the Synthesis of a Sulfonate Ester from a Phenol
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phenol (1.0 eq.) and pyridine (2.0 eq.) in anhydrous dichloromethane.
-
Addition of Sulfonyl Chloride: At room temperature, add this compound (1.1 eq.) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Follow steps 5-9 from Protocol 1.
Visualizing Troubleshooting and Reaction Pathways
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
effect of temperature on 4-Chloro-1-butylsulfonyl chloride stability
This technical support guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the stability of 4-Chloro-1-butylsulfonyl chloride during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its stability?
A1: To maintain the integrity of this compound, it is recommended to store it in a freezer at temperatures below -20°C under an inert atmosphere.[1][2] The compound should be kept in tightly closed vessels to prevent exposure to moisture.[3]
Q2: My experiment requires heating this compound. At what temperature does it start to decompose?
A2: this compound is known to decompose at temperatures of 140°C or higher.[4] The decomposition products include sulfur dioxide (SO₂), 1,4-dichlorobutane, and resins.[4] It is crucial to avoid heating the compound to this temperature to prevent degradation. For sulfonyl chlorides in general, elevated temperatures can lead to decomposition.[5]
Q3: I suspect my sample of this compound has degraded. What are the common causes of degradation?
A3: The most common causes of degradation for this compound, and sulfonyl chlorides in general, are:
-
Hydrolysis: The compound is susceptible to hydrolysis and will react with water, even trace amounts, to form the corresponding sulfonic acid.[4][5] It is critical to handle and store the compound in a moisture-free environment.
-
Thermal Decomposition: As mentioned, exposure to high temperatures (≥140°C) will cause the compound to decompose.[4]
-
Incompatibility with other reagents: Contact with oxidizing agents, strong acids, strong bases, alcohols, and amines can lead to decomposition or unwanted reactions.[3][6]
Q4: What are the observable signs of this compound decomposition?
A4: While specific visual cues for the decomposition of this particular compound are not well-documented, general indicators for sulfonyl chloride degradation can include a change in color (e.g., from colorless/light-yellow to a darker shade), the evolution of gas (such as SO₂ or HCl), and a change in the physical state (e.g., formation of solid precipitates or viscous resins).[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Ensure the compound is stored in a freezer below -20°C under an inert atmosphere and in a tightly sealed container.[1][2] |
| Contamination with water leading to hydrolysis. | Use anhydrous solvents and handle the compound under an inert, dry atmosphere (e.g., in a glove box or using a nitrogen blanket). | |
| Low yield in a reaction involving heating | Thermal decomposition of the sulfonyl chloride. | Maintain the reaction temperature well below 140°C.[4] If possible, conduct the reaction at a lower temperature for a longer duration. |
| Formation of unexpected byproducts | Reaction with incompatible materials. | Verify that the reaction components are compatible with sulfonyl chlorides. Avoid oxidizing agents, strong bases, and alcohols unless they are intended reactants.[3][6] |
| Hydrolysis to the sulfonic acid. | Ensure all reagents and solvents are anhydrous. The presence of the corresponding sulfonic acid as an impurity can be checked by analytical methods like NMR or LC-MS. |
Data Presentation
Summary of Stability Data for this compound
| Parameter | Value / Condition | Source |
| Recommended Storage Temperature | Below -20°C (in freezer) | [1][2] |
| Decomposition Temperature | ≥ 140 °C | [4] |
| Decomposition Products | Sulfur dioxide (SO₂), 1,4-dichlorobutane, resins | [4] |
| Incompatible Materials | Water, oxidizing agents, strong acids, strong bases, alcohols, amines | [3][6] |
| Hazardous Combustion Products | Carbon monoxide, hydrogen chloride, sulfur oxides | [3] |
Experimental Protocols
General Protocol for Assessing Thermal Stability of this compound
This is a general protocol for determining the thermal stability of a compound like this compound using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Objective: To determine the rate of decomposition of this compound at various temperatures.
Materials:
-
This compound
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Heating block or oil bath with precise temperature control
-
Small, sealable reaction vials
-
GC-MS or HPLC instrument
-
Internal standard (a stable compound not expected to react or degrade)
Procedure:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent with a known concentration.
-
Add a known amount of the internal standard to the stock solution.
-
Aliquot the solution into several reaction vials and seal them tightly under an inert atmosphere.
-
Place the vials in heating blocks set to different temperatures (e.g., 40°C, 60°C, 80°C, 100°C, 120°C). Keep one vial at the recommended storage temperature (-20°C) as a control.
-
At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), remove a vial from each temperature setting and immediately quench the reaction by placing it in an ice bath.
-
Analyze the samples by GC-MS or HPLC to determine the concentration of the remaining this compound relative to the internal standard.
-
Plot the concentration of this compound versus time for each temperature to determine the rate of decomposition.
Mandatory Visualization
References
- 1. This compound|lookchem [lookchem.com]
- 2. 4-chlorobutane-1-sulphonyl chloride | 1633-84-7 [chemicalbook.com]
- 3. This compound | CAS#:1633-84-7 | Chemsrc [chemsrc.com]
- 4. US2623069A - Method of producing 4-chlorobutane-1-sulfonyl chloride - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
Technical Support Center: Purification Strategies to Remove Unreacted 4-Chloro-1-butylsulfonyl Chloride
This guide provides researchers, scientists, and drug development professionals with effective strategies for removing unreacted 4-chloro-1-butylsulfonyl chloride from reaction mixtures. Proper purification is critical for ensuring the purity of the final product, preventing side reactions in subsequent steps, and ensuring the safe handling of materials.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove unreacted this compound?
A1: Complete removal of unreacted this compound is crucial for several reasons:
-
Product Purity: It can co-elute with the desired product during chromatographic purification, making isolation difficult.
-
Interference in Subsequent Reactions: As a reactive electrophile, it can react in subsequent steps, leading to unwanted byproducts.
-
Safety and Stability: Sulfonyl chlorides are reactive and can hydrolyze over time to release HCl, potentially degrading sensitive products.
Q2: What are the primary methods for removing excess this compound?
A2: The most common strategies involve converting the sulfonyl chloride into a derivative that has significantly different physical properties (e.g., polarity, solubility) from the desired product, followed by a standard workup. The main approaches are:
-
Aqueous Hydrolysis (Quenching): Reacting the excess sulfonyl chloride with an aqueous basic solution (e.g., sodium bicarbonate) to form the highly water-soluble 4-chlorobutanesulfonic acid salt.[1][2]
-
Amine Quenching: Adding a simple amine to form a more polar sulfonamide, which can be easily separated by extraction or chromatography.[1][3]
-
Chromatographic Separation: Direct purification of the reaction mixture using flash column chromatography.[3][4]
-
Scavenger Resins: Using a polymer-bound amine to react with the sulfonyl chloride, allowing for its removal by simple filtration.[2]
Q3: How do I choose the best purification strategy for my experiment?
A3: The optimal method depends on the properties of your desired product, particularly its stability and polarity.
-
If your product is stable to aqueous basic conditions , quenching with a base like NaHCO₃ is a simple and effective method.[2]
-
If your product is base-sensitive (e.g., contains an ester), a milder quench with a primary or secondary amine, or even just washing with water, followed by chromatography is preferable.[2]
-
If your product has a polarity very similar to this compound, quenching to form a highly polar salt or sulfonamide is recommended to facilitate chromatographic separation.[5]
The flowchart below provides a visual guide for selecting an appropriate strategy.
Caption: Decision workflow for selecting a purification strategy.
Troubleshooting Guide
Issue 1: My product is co-eluting with this compound during column chromatography.
-
Possible Cause: The polarity of your product is too similar to the unreacted sulfonyl chloride.
-
Solution: Before performing chromatography, quench the reaction mixture. Converting the sulfonyl chloride to its corresponding sulfonic acid salt (using aqueous NaHCO₃) or a sulfonamide (using an amine) will dramatically increase its polarity, causing it to remain at the baseline of a silica gel column while your desired product elutes.[5]
Issue 2: My product is sensitive to aqueous or basic conditions.
-
Possible Cause: The product contains base-labile functional groups, such as esters or certain protecting groups.
-
Solution 1 (Non-basic Quench): Quench the excess sulfonyl chloride with a primary or secondary amine in a non-aqueous solvent. The resulting sulfonamide can then be separated by chromatography.[2]
-
Solution 2 (Scavenger Resin): Use a polymer-bound scavenger, such as aminomethyl polystyrene. The scavenger reacts with the sulfonyl chloride, and the resulting polymer-bound sulfonamide is easily removed by filtration.[2] This method avoids introducing any new soluble reagents into your mixture.
-
Solution 3 (Careful Workup): If the amount of excess sulfonyl chloride is small, a simple wash with cold water and/or brine may be sufficient to hydrolyze it.[6] Subsequent flash chromatography can then remove any remaining traces.
Issue 3: An emulsion formed during the aqueous extractive workup.
-
Possible Cause: Vigorous shaking or the presence of amphiphilic side products can lead to the formation of stable emulsions between the organic and aqueous layers.
-
Solution: To break the emulsion, add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to force the separation of the layers. If the emulsion persists, allowing it to stand for an extended period or filtering the entire mixture through a pad of Celite can be effective.
Comparison of Purification Strategies
| Method | Principle | Advantages | Disadvantages | Best For... |
| Aqueous Basic Quench | Hydrolysis of sulfonyl chloride to a water-soluble sulfonate salt. | Simple, inexpensive, and highly effective. The resulting salt is easily removed with the aqueous layer.[1] | Not suitable for base-sensitive products. Can lead to emulsions. | Robust, base-stable products. |
| Amine Quench | Conversion of sulfonyl chloride to a more polar sulfonamide. | Can be performed under non-aqueous conditions. Good for base-sensitive compounds.[2] | Introduces a new organic impurity (the sulfonamide) that must be removed, usually by chromatography. | Products that are sensitive to base but stable to amines. |
| Flash Chromatography | Direct separation based on differential adsorption to a stationary phase (e.g., silica gel). | Avoids adding extra reagents to the reaction mixture. | Can be ineffective if the product and sulfonyl chloride have similar polarities. May require large solvent volumes. | Cases where the product and sulfonyl chloride have very different Rf values. |
| Scavenger Resin | Covalent scavenging of the sulfonyl chloride onto a solid support. | Product is isolated by simple filtration. High purity is often achieved without chromatography.[2] | Resins can be expensive. Reaction times may be longer (hours to overnight).[2] | High-value products, parallel synthesis, or when avoiding chromatography is a priority. |
Experimental Protocols
Protocol 1: Quenching with Aqueous Sodium Bicarbonate
This protocol is suitable for base-stable products.
-
Cool the Reaction: Cool the reaction mixture to 0-10 °C in an ice-water bath. This moderates the exothermic reaction of the sulfonyl chloride with water.
-
Add Quenching Solution: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture. Continue addition until gas evolution (CO₂) ceases.
-
Stir: Continue to stir the biphasic mixture vigorously for 15-30 minutes to ensure all the sulfonyl chloride has hydrolyzed.[2] Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Extract: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer one more time with the organic solvent used for the reaction (e.g., ethyl acetate, dichloromethane).
-
Wash and Dry: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
This protocol is used when the product and sulfonyl chloride have sufficiently different polarities.[4][7]
-
Prepare the Sample: After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. If the residue is an oil or solid, dissolve it in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Pack the Column: Prepare a silica gel column using a non-polar eluent (e.g., hexanes or petroleum ether).
-
Load the Sample: Adsorb the dissolved crude mixture onto a small amount of silica gel and load it onto the top of the packed column (dry loading), or carefully apply the concentrated solution directly to the column (wet loading).
-
Elute: Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the eluent as needed to elute your product.
-
Collect and Analyze: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
References
Technical Support Center: Managing Colored Impurities in Sulfonylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of colored impurity formation during sulfonylation reactions. The information is presented in a practical question-and-answer format to assist you in your experimental work.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve issues related to colored impurities in your sulfonylation reactions.
Issue: My reaction mixture turned a dark color (yellow, brown, or black) during the sulfonylation.
dot
Caption: Troubleshooting workflow for darkened reaction mixtures.
Q1: What are the primary causes of color formation in my sulfonylation reaction?
A1: The appearance of color, typically ranging from yellow to dark brown, in sulfonylation reactions is generally attributed to the formation of highly conjugated systems or oxidized species. The primary causes include:
-
Oxidation: The substrate, particularly if it contains electron-rich aromatic moieties like phenols or anilines, can be susceptible to oxidation.[1][2] The presence of air (oxygen) can facilitate the formation of colored quinone-like structures or other oxidized byproducts.
-
Side Reactions: Sulfonylation reagents, such as sulfonyl chlorides, are highly reactive and can participate in various side reactions, especially at elevated temperatures. These can lead to the formation of colored polymeric or degradation products. The development of a dark color can be an indicator of decomposition.
-
Reagent Purity: The purity of the starting materials, including the substrate, sulfonylating agent, and solvent, is crucial. Impurities present in the reagents can react to form colored byproducts. For instance, some sulfonyl chlorides can darken upon heating.[3]
Q2: How can I prevent or minimize the formation of colored impurities during the reaction?
A2: To minimize color formation, consider the following preventative measures:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of sensitive substrates.
-
Temperature Control: Maintain the recommended reaction temperature. If the reaction is exothermic, ensure efficient cooling to prevent temperature spikes that can lead to decomposition and side reactions.
-
Reagent Quality: Use high-purity, freshly opened, or properly stored reagents and solvents. If the purity of a reagent is questionable, consider purification before use.
-
Order of Addition: In some cases, the order of reagent addition can influence the formation of byproducts. Consider adding the sulfonylating agent slowly to a solution of the substrate and base to maintain a low instantaneous concentration of the reactive species.
Issue: My crude product is colored after work-up. How can I remove the color?
dot
Caption: Purification methods for removing colored impurities.
Q3: What are the most effective methods for decolorizing my crude sulfonylation product?
A3: Several standard laboratory techniques can be effectively employed to remove colored impurities from your product. The choice of method will depend on the nature of your compound and the impurities.
-
Activated Carbon Treatment: This is a common and often effective method for removing small amounts of colored impurities.[4] Activated carbon has a high surface area and can adsorb large, flat, conjugated molecules that are often responsible for color.[4]
-
Recrystallization: This is a powerful purification technique for solid compounds.[5] By carefully selecting a solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature, you can often leave the colored impurities behind in the mother liquor.
-
Column Chromatography: Flash column chromatography is a highly effective method for separating compounds with different polarities.[6] This technique can be used to separate your desired product from both colored and colorless impurities. You can choose between normal-phase (polar stationary phase, non-polar mobile phase) and reversed-phase (non-polar stationary phase, polar mobile phase) chromatography.[7][8][9][10][11]
Frequently Asked Questions (FAQs)
Q4: What is the chemical nature of the colored impurities in sulfonylation reactions?
A4: The colored impurities are typically organic molecules with extended conjugated π-systems, which allow them to absorb visible light. These can arise from:
-
Oxidation Products: For example, the oxidation of aromatic amines or phenols can lead to the formation of highly colored quinone or quinone-imine type structures. Single-electron oxidation of sulfonamides can produce aniline radical cations, which can undergo further reactions to form colored products.[1]
-
Azo Compounds: If diazonium salts are present or formed as intermediates, they can couple with electron-rich aromatic rings to form intensely colored azo dyes.
-
Polymeric Materials: Uncontrolled side reactions can sometimes lead to the formation of high molecular weight, polymeric materials that are often colored.
Q5: Will using activated carbon lead to a significant loss of my desired product?
A5: Yes, there is a risk of product loss when using activated carbon, as it can adsorb the desired compound to some extent.[4] The key is to use the minimum amount of activated carbon necessary to achieve decolorization. It is advisable to perform a small-scale test to determine the optimal amount.
Q6: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A6: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[12] To troubleshoot this:
-
Add more solvent: The concentration of the solute may be too high. Add more of the hot solvent to fully dissolve the oil.
-
Change the solvent system: The boiling point of your solvent may be too high. Select a solvent with a lower boiling point or use a co-solvent system.
-
Preliminary Purification: The presence of a significant amount of impurities can lower the melting point of your product. A preliminary purification step, such as a quick filtration through a small plug of silica, might be necessary before attempting recrystallization.
Experimental Protocols
Protocol 1: Decolorization of a Crude Sulfonylation Product using Activated Carbon
This protocol assumes you have a solid crude product that is colored.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid product in the minimum amount of a suitable hot solvent. The solvent should be one in which the product is highly soluble at elevated temperatures.
-
Cooling: Remove the flask from the heat source and allow it to cool slightly. This is crucial to prevent violent boiling when the activated carbon is added.
-
Addition of Activated Carbon: Add a small amount of activated carbon (a spatula tip is a good starting point) to the warm solution.[4] Swirl the flask gently.
-
Heating: Gently reheat the mixture to boiling for a few minutes to allow for efficient adsorption of the colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon. This step must be done quickly to prevent premature crystallization of the product in the funnel.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the decolorized product.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
Protocol 2: Purification of a Crude Sulfonamide by Recrystallization (Single Solvent)
This protocol outlines the steps for purifying a solid sulfonamide product.
-
Solvent Selection: Choose a solvent in which the sulfonamide is very soluble at the solvent's boiling point but sparingly soluble at room temperature or below. Common solvents for sulfonamides include ethanol, isopropanol, or mixtures containing water.
-
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until the solid just dissolves completely.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 3: Purification of a Crude Sulfonylation Product by Flash Column Chromatography
This protocol is for separating the desired product from colored and other impurities based on polarity.
-
TLC Analysis: Analyze the crude reaction mixture by thin-layer chromatography (TLC) to determine a suitable solvent system (eluent). The ideal eluent should give the desired product an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel (for normal-phase chromatography) using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent or a less polar solvent). Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system, applying gentle air pressure to achieve a steady flow rate.
-
Fraction Collection: Collect the eluent in a series of fractions. Monitor the separation by TLC analysis of the collected fractions. The colored impurities will typically elute either much faster or much slower than your product, depending on their polarity.
-
Isolation: Combine the fractions containing the pure, colorless product and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.
Data Presentation
The effectiveness of different purification methods can be compared based on yield and purity. The following table provides a general comparison, though specific results will vary depending on the compound and impurities.
| Purification Method | Typical Yield Loss | Final Purity | Notes |
| Activated Carbon | 5-20% | Good to Excellent | Effective for minor colored impurities. Can adsorb the product, leading to yield loss.[4] |
| Recrystallization | 10-30% | Excellent | Highly effective for crystalline solids. Yield depends on the solubility profile of the compound. |
| Flash Chromatography | 5-15% | Excellent | Very effective for a wide range of compounds. Can be time-consuming and requires larger solvent volumes. |
References
- 1. [PDF] Aqueous oxidation of sulfonamide antibiotics: aromatic nucleophilic substitution of an aniline radical cation. | Semantic Scholar [semanticscholar.org]
- 2. Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta [scielo.org.mx]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. How To Run A Reaction [chem.rochester.edu]
- 7. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 8. moravek.com [moravek.com]
- 9. scribd.com [scribd.com]
- 10. hawach.com [hawach.com]
- 11. biotage.com [biotage.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Reactions with 4-Chloro-1-butylsulfonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-1-butylsulfonyl chloride. The following information is designed to help you minimize the formation of unwanted dimers and other side products in your reactions.
Troubleshooting Guide
Issue: Significant formation of a high-molecular-weight byproduct, suspected to be a dimer.
This is a common issue arising from the bifunctional nature of this compound, which possesses two electrophilic sites: the sulfonyl chloride and the alkyl chloride. Dimerization typically occurs when the initial product of the reaction acts as a nucleophile and reacts with a second molecule of the starting material.
| Potential Cause | Recommended Solution |
| High Concentration | High concentrations of reactants increase the probability of intermolecular reactions, leading to dimerization. Employ the high-dilution principle : conduct the reaction at a lower concentration (e.g., 0.01-0.1 M). This can be practically achieved through the slow addition of one of the reactants.[1][2][3][4] |
| Rapid Addition of Reactants | Adding the amine nucleophile too quickly to the solution of this compound can create localized areas of high concentration, promoting dimer formation. Utilize slow, controlled addition : Use a syringe pump to add the amine solution dropwise to the sulfonyl chloride solution over an extended period (e.g., several hours).[2][4] |
| Suboptimal Reaction Temperature | Higher temperatures can increase the rate of the undesired intermolecular reaction. Maintain a low reaction temperature : Perform the reaction at a reduced temperature (e.g., 0 °C to room temperature) to favor the desired kinetic product and minimize side reactions.[5][6] |
| Incorrect Stoichiometry | An excess of the sulfonyl chloride can leave unreacted electrophilic sites available for reaction with the newly formed sulfonamide, leading to dimerization. Carefully control the stoichiometry : Use a slight excess of the amine nucleophile (e.g., 1.1 equivalents) to ensure complete consumption of the this compound. |
| Inappropriate Solvent Choice | The solvent can influence the nucleophilicity of the amine and the reactivity of the electrophilic centers. Select an appropriate solvent : Aprotic polar solvents like acetonitrile or THF can be good choices. Protic solvents may solvate the nucleophile, reducing its reactivity.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the most likely structure of the dimer formed in the reaction of this compound with a primary amine (R-NH₂)?
A1: The most probable dimer structure results from the initial formation of the desired monosubstituted product, N-alkyl-4-chlorobutane-1-sulfonamide. The secondary amine of this product can then act as a nucleophile, attacking the sulfonyl chloride of a second molecule of this compound. This results in a symmetrical dimer.
Q2: How can I monitor the progress of the reaction and detect the formation of the dimer?
A2: You can monitor the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The dimer will have a significantly higher molecular weight and likely a different polarity compared to the starting materials and the desired monomeric product, allowing for their separation and identification.
Q3: Can intramolecular cyclization compete with dimerization?
A3: Yes, intramolecular cyclization to form a sultam is a potential side reaction, especially under conditions that favor intramolecular processes, such as high dilution. However, the formation of a five-membered ring through intramolecular N-alkylation of the sulfonamide nitrogen with the chloroalkyl chain is also a possibility. The preferred pathway will depend on the specific reaction conditions and the nature of the amine.
Q4: Are there any alternative reagents I can use to avoid the issue of dimerization?
A4: If dimerization is a persistent issue, you might consider a multi-step approach. One strategy is to use a protecting group on the amine.[8][9][10][11][12] For example, you could first react the amine with a protecting group, then perform the sulfonylation, and finally deprotect the amine. This would prevent the secondary amine of the product from reacting further.
Quantitative Data Summary
The following table provides a hypothetical summary of how different reaction conditions can influence the ratio of the desired monomeric product to the undesired dimeric byproduct. These values are illustrative and based on general principles of chemical reactivity.
| Reaction Condition | Concentration (M) | Addition Rate | Temperature (°C) | Solvent | Expected Monomer:Dimer Ratio |
| A (Standard) | 0.5 | Rapid | 25 | Dichloromethane | 3:1 |
| B (Optimized) | 0.05 | Slow (Syringe Pump) | 0 | Acetonitrile | >10:1 |
| C (High Temp) | 0.5 | Rapid | 50 | Dichloromethane | 1:1 |
| D (High Dilution) | 0.01 | Slow (Syringe Pump) | 25 | Tetrahydrofuran | >15:1 |
Experimental Protocol: Synthesis of N-Benzyl-4-chlorobutane-1-sulfonamide (Monomer) with Minimized Dimer Formation
This protocol is designed to minimize the formation of the dimeric byproduct by employing high-dilution principles and controlled reaction conditions.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (Et₃N)
-
Anhydrous Acetonitrile (MeCN)
-
Syringe pump
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation of Amine Solution: In a glovebox or under an inert atmosphere, prepare a 0.1 M solution of benzylamine and triethylamine (1.1 equivalents each) in anhydrous acetonitrile.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add a solution of this compound in anhydrous acetonitrile to achieve a final reaction concentration of 0.05 M. Cool the flask to 0 °C using an ice bath.
-
Slow Addition: Using a syringe pump, add the amine solution to the stirred solution of this compound at a slow and constant rate over 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS to confirm the consumption of the starting material and assess the formation of the desired product versus the dimer.
-
Work-up: Once the reaction is complete, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired monomeric product from any residual starting materials and the dimeric byproduct.
Visualization of Reaction Pathways
The following diagrams illustrate the desired reaction pathway leading to the monomeric product and the competing pathway that results in dimer formation.
Caption: Desired vs. Dimerization Pathways.
Caption: Impact of Reaction Conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solved Q. Explain the high dilution technique used to | Chegg.com [chegg.com]
- 4. High dilution principle - Wikipedia [en.wikipedia.org]
- 5. How does temperature affect SN1 and SN2 reactions? | Filo [askfilo.com]
- 6. reddit.com [reddit.com]
- 7. users.wfu.edu [users.wfu.edu]
- 8. Protective Groups [organic-chemistry.org]
- 9. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions Involving 4-Chloro-1-butylsulfonyl Chloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the use of 4-Chloro-1-butylsulfonyl chloride, with a specific focus on the impact of moisture on its reactions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guide
This section provides solutions to common problems that may arise during reactions with this compound, particularly those related to moisture contamination.
Issue 1: Low or No Yield of the Desired Product
-
Question: My reaction of this compound with an amine/alcohol is resulting in a low yield or no product. What are the likely causes?
-
Answer: Low or no product yield is the most common issue when working with moisture-sensitive reagents like this compound. The primary culprit is often the hydrolysis of the sulfonyl chloride.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Moisture Contamination | - Ensure all glassware is rigorously dried (oven-dried at >120°C for several hours or flame-dried under vacuum) and cooled under an inert atmosphere (N₂ or Ar). - Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If using solvents from a solvent purification system, ensure the drying agents are active. - Handle this compound and dispense it under an inert atmosphere (e.g., in a glove box or using Schlenk techniques). | A significant increase in the yield of the desired sulfonamide or sulfonate ester. |
| Degraded Starting Material | - this compound is susceptible to hydrolysis upon storage if not kept in a tightly sealed container under inert gas and in a cool, dry place.[1] - Use a fresh bottle or a recently opened bottle of the sulfonyl chloride. If in doubt about the quality, consider purification by distillation under high vacuum, though this can be challenging due to its reactivity. | Improved reaction performance and yield with a high-quality starting material. |
| Suboptimal Reaction Conditions | - While amines are generally more nucleophilic than water, the reaction with the intended nucleophile might be slow, allowing hydrolysis to become a significant competing reaction.[2] - For less reactive amines or alcohols, consider increasing the reaction temperature moderately. However, be aware that higher temperatures can also accelerate decomposition. - The choice of base is crucial. A non-nucleophilic base like triethylamine or a proton sponge should be used to neutralize the HCl generated during the reaction. | An increased rate of the desired reaction, outcompeting the hydrolysis side reaction. |
Issue 2: Formation of an Acidic Byproduct
-
Question: After my reaction, I've isolated a water-soluble, acidic compound instead of my expected product. What is it?
-
Answer: This is a strong indication that the this compound has hydrolyzed to form 4-chlorobutane-1-sulfonic acid.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Presence of Water | - As detailed above, water reacts with this compound to form the corresponding sulfonic acid and HCl.[3] - Review and improve all anhydrous techniques as described in Issue 1. | The formation of the sulfonic acid byproduct will be minimized or eliminated. |
| Aqueous Workup | - If the desired reaction is slow, significant hydrolysis can occur during an aqueous workup. - Minimize the time the reaction mixture is in contact with water. Perform extractions quickly and at low temperatures. | Reduced loss of unreacted sulfonyl chloride and minimized formation of the sulfonic acid during workup. |
Frequently Asked Questions (FAQs)
Q1: How sensitive is this compound to moisture?
A1: this compound is highly sensitive to moisture. It will readily react with water to undergo hydrolysis, forming 4-chlorobutane-1-sulfonic acid and hydrochloric acid.[1] Prolonged exposure to atmospheric moisture or use in non-anhydrous solvents will lead to significant degradation of the reagent and low yields in your desired reaction.
Q2: Can I run reactions with this compound in the presence of water?
A2: It is strongly discouraged. While a more nucleophilic reagent, such as a primary or secondary amine, will react faster with the sulfonyl chloride than water, the hydrolysis reaction will still occur as a competitive process.[2] This will consume your starting material and reduce the overall yield of your desired product. For optimal results, all reactions should be performed under strictly anhydrous conditions.
Q3: What are the best practices for storing this compound?
A3: It should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. The storage area should be cool, dry, and well-ventilated.[4][5] Storing it in a desiccator can also help to protect it from atmospheric moisture.
Q4: What are the signs that my this compound has degraded?
A4: While a visual inspection may not always reveal degradation, a pungent, acidic odor (due to HCl formation from hydrolysis) may become more pronounced. The most reliable way to assess the quality is to use it in a small-scale test reaction with a trusted nucleophile and analyze the results. If the yield is significantly lower than expected, the reagent has likely degraded.
Q5: How can I ensure my reaction is completely anhydrous?
A5:
-
Glassware: Oven-dry all glassware at a minimum of 120°C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas.
-
Solvents: Use commercially available anhydrous solvents. If you are drying your own solvents, ensure the drying agents are fresh and the distillation is performed under an inert atmosphere.
-
Reagents: Ensure your amine, alcohol, and any other reagents are dry. Liquid reagents can be dried over molecular sieves.
-
Atmosphere: Conduct the entire experiment under an inert atmosphere of nitrogen or argon using a Schlenk line or in a glovebox.
Quantitative Data
Illustrative Comparison of Reaction Rates at 25°C
| Nucleophile | Relative Nucleophilicity | Illustrative Rate Constant (k, M⁻¹s⁻¹) | Consequence in the Presence of Moisture |
| Butylamine | High | ~1 x 10² | Preferred reactant, but yield will be reduced by competing hydrolysis. |
| Water | Low | ~1 x 10⁻³ | Slower reaction, but will still consume the sulfonyl chloride, leading to yield loss. |
Note: The rate constants provided are for illustrative purposes to demonstrate the significant difference in reactivity and are not experimental values.
Experimental Protocols
Protocol: Synthesis of N-Benzyl-4-chlorobutane-1-sulfonamide under Anhydrous Conditions
This protocol details a standard procedure for the synthesis of a sulfonamide using this compound, emphasizing the necessary anhydrous conditions.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of Sulfonyl Chloride: In a separate flame-dried flask, dissolve this compound (1.1 eq) in anhydrous dichloromethane. Add this solution dropwise to the stirred amine solution at 0°C over 15-20 minutes using a syringe.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl-4-chlorobutane-1-sulfonamide.
Visualizations
Caption: The hydrolysis pathway of this compound in the presence of moisture.
Caption: A troubleshooting workflow for addressing low yields in reactions with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Structural Maze: A Comparative Guide to NMR Characterization of 4-Chloro-1-butylsulfonyl Chloride and Its Derivatives
For researchers, scientists, and professionals in drug development, the precise structural elucidation of reactive intermediates is paramount. 4-Chloro-1-butylsulfonyl chloride, a key building block in organic synthesis, and its derivatives demand robust analytical characterization to ensure the integrity of subsequent reaction pathways. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of these compounds, supported by predicted data, detailed experimental protocols, and a look at alternative analytical techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural analysis of organic molecules. For derivatives of this compound, ¹H and ¹³C NMR provide invaluable insights into the molecular framework, confirming the presence of the chlorobutyl chain and the sulfonyl chloride moiety, as well as tracking transformations of the latter.
Comparative NMR Data Analysis
The introduction of an electron-withdrawing chlorine atom at the C4 position is expected to induce a downfield shift in the signals of the adjacent methylene protons and carbons compared to the unsubstituted 1-butanesulfonyl chloride.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Compound | H1 (α to SO₂Cl) | H2 | H3 | H4 (α to Cl) |
| This compound | ~3.8 | ~2.2 | ~2.0 | ~3.6 |
| N-Benzyl-4-chlorobutane-1-sulfonamide | ~3.2 | ~2.1 | ~1.9 | ~3.6 |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Compound | C1 (α to SO₂Cl) | C2 | C3 | C4 (α to Cl) |
| This compound | ~58 | ~27 | ~25 | ~44 |
| N-Benzyl-4-chlorobutane-1-sulfonamide | ~52 | ~28 | ~26 | ~44 |
Experimental Protocols for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sulfonyl chloride derivative in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum.
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 20-30 mg of the sulfonyl chloride derivative in 0.6-0.7 mL of CDCl₃.
-
Instrumentation: Utilize a 100 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 1024-4096 (or more, depending on sample concentration)
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Spectral width: -5 to 220 ppm
-
-
Processing: Apply a line broadening of 1.0 Hz and perform Fourier transformation. Phase and baseline correct the spectrum.
Visualizing the Analytical Workflow and Comparisons
To clarify the process of characterization and the position of NMR among other techniques, the following diagrams are provided.
Alternative and Complementary Analytical Techniques
While NMR is a powerful tool for structural determination, a multi-technique approach provides the most comprehensive characterization.
-
Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying the presence of the sulfonyl chloride functional group, which exhibits strong characteristic absorption bands for the S=O stretches, typically in the regions of 1370-1350 cm⁻¹ and 1180-1160 cm⁻¹. The C-Cl stretch will also be observable.
-
Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight of the compound and for fragmentation analysis, which can provide further structural clues. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Due to the thermal lability of sulfonyl chlorides, techniques like gas chromatography-mass spectrometry (GC-MS) may require derivatization to more stable forms, such as sulfonamides, for accurate analysis.[1]
-
Titrimetric Methods: For quantitative analysis, titrimetric methods can be employed to determine the concentration of the sulfonyl chloride group.
References
A Comparative Analysis of 4-Chloro-1-butylsulfonyl Chloride and Other Sulfonylating Agents for Pharmaceutical Research and Development
In the landscape of modern drug discovery and organic synthesis, the strategic selection of a sulfonylating agent is a critical determinant of reaction efficiency, yield, and overall success of a synthetic route. This guide provides an in-depth, objective comparison of 4-Chloro-1-butylsulfonyl chloride with other commonly employed sulfonylating agents, namely p-toluenesulfonyl chloride (tosyl chloride, TsCl) and methanesulfonyl chloride (mesyl chloride, MsCl). This analysis, supported by established chemical principles, aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific synthetic challenges.
Relative Reactivity and Performance: A Quantitative Overview
The reactivity of sulfonyl chlorides is fundamentally governed by the electrophilicity of the sulfur atom, which is influenced by both electronic and steric factors of the attached R group in R-SO₂Cl. Alkanesulfonyl chlorides, such as mesyl chloride, are generally more reactive than arylsulfonyl chlorides. This is attributed to the lack of resonance stabilization and reduced steric hindrance around the sulfur center.[1][2] Among arylsulfonyl chlorides, electron-withdrawing substituents on the aromatic ring enhance reactivity by increasing the positive charge on the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease reactivity.[3]
The general order of reactivity is expected to be:
Mesyl Chloride > this compound > Tosyl Chloride
The following table summarizes the key characteristics and expected performance of these sulfonylating agents in a typical sulfonylation reaction with a primary amine.
| Sulfonylating Agent | Structure | Molecular Weight ( g/mol ) | Key Features | Expected Relative Reaction Rate | Expected Yield |
| This compound | Cl(CH₂)₄SO₂Cl | 191.08 | Aliphatic chain with a terminal electron-withdrawing chloro group. Offers potential for secondary reactions at the chloro position. | High | Very Good to Excellent |
| p-Toluenesulfonyl Chloride (TsCl) | CH₃C₆H₄SO₂Cl | 190.65 | Aromatic, with a mildly electron-donating methyl group. Forms stable, crystalline tosylates.[2][4] | Moderate | Good to Excellent |
| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | 114.55 | Small, highly reactive aliphatic sulfonyl chloride.[1][2] | Very High | Excellent |
Experimental Protocols: A Practical Guide
The following are generalized experimental protocols for the sulfonylation of primary amines and alcohols. These protocols can be adapted for each of the compared sulfonylating agents with adjustments in reaction time and temperature based on their relative reactivities.
Protocol 1: Sulfonylation of a Primary Amine
Objective: To synthesize a sulfonamide from a primary amine and a sulfonyl chloride.
Materials:
-
Primary amine (e.g., benzylamine)
-
Sulfonyl chloride (this compound, TsCl, or MsCl) (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the sulfonyl chloride (1.1 eq) in anhydrous DCM to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Sulfonylation of a Primary Alcohol
Objective: To synthesize a sulfonate ester from a primary alcohol and a sulfonyl chloride.
Materials:
-
Primary alcohol (e.g., benzyl alcohol)
-
Sulfonyl chloride (this compound, TsCl, or MsCl) (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Pyridine (2.0 eq)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the primary alcohol (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add pyridine (2.0 eq) to the solution.
-
Slowly add the sulfonyl chloride (1.2 eq) to the cooled solution.
-
Stir the reaction mixture at 0 °C for the appropriate amount of time, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting sulfonate ester by column chromatography.
Applications in Drug Development and Synthesis Workflow
This compound is a valuable reagent in the synthesis of various pharmacologically active compounds. For instance, it has been utilized in the preparation of precursors for cardiotonic agents. The chloro group provides a handle for further functionalization, allowing for the construction of more complex molecular architectures.
An example of its application is in the synthesis of a derivative of (R)-(–)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, a key intermediate for cardiotonic drugs.[5][][7] The workflow for such a synthesis is depicted below.
This diagram illustrates a typical synthetic sequence where the initial sulfonylation is followed by an intramolecular cyclization, showcasing the utility of the bifunctional nature of this compound.
Logical Relationship of Sulfonylating Agent Selection
The choice of a sulfonylating agent is a multifactorial decision that depends on the substrate, desired reactivity, and the intended subsequent transformations. The following diagram outlines the logical considerations for selecting between this compound, tosyl chloride, and mesyl chloride.
Conclusion
References
- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 7. CAS#:36725-28-7 | 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | Chemsrc [chemsrc.com]
The Strategic Advantage of 4-Chloro-1-butylsulfonyl Chloride in Drug Discovery: A Comparative Guide
In the landscape of modern drug discovery, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical reagents, sulfonyl chlorides play a pivotal role in the introduction of the sulfonamide moiety, a pharmacophore present in a wide array of approved drugs. This guide provides a comprehensive comparison of 4-Chloro-1-butylsulfonyl chloride with other common sulfonylating agents, highlighting its unique advantages in the synthesis of complex drug molecules.
Unveiling the Versatility of this compound
This compound is a bifunctional reagent that offers medicinal chemists a unique combination of a reactive sulfonyl chloride group and a versatile chlorobutyl chain. This dual functionality allows for the straightforward introduction of a sulfonamide linkage, while the terminal chloride provides a handle for subsequent molecular elaboration, such as cyclization or the introduction of further functionalities. This inherent potential for post-sulfonylation modification is a key advantage in the construction of complex molecular architectures and in structure-activity relationship (SAR) studies.
One notable application of this compound is in the synthesis of the antiarrhythmic drug Ibutilide. In this context, the reagent serves not only to install a required sulfonamide linker but also to provide the foundation for a subsequent reaction cascade that ultimately forms a key part of the final drug structure.
A Comparative Analysis of Sulfonylating Agents
While this compound offers distinct advantages, a comprehensive understanding of its performance relative to other common sulfonyl chlorides is crucial for informed reagent selection. The following table summarizes the key characteristics and typical reaction parameters of this compound alongside its common alternatives: methanesulfonyl chloride, p-toluenesulfonyl chloride, and benzenesulfonyl chloride.
| Feature | This compound | Methanesulfonyl Chloride (MsCl) | p-Toluenesulfonyl Chloride (TsCl) | Benzenesulfonyl Chloride (BsCl) |
| Molar Mass ( g/mol ) | 191.08 | 114.55 | 190.65 | 176.62 |
| Key Structural Feature | Chlorobutyl chain for post-synthesis modification | Small, highly reactive methyl group | Bulky, crystalline solid, tosyl group is a good leaving group | Aromatic ring can influence π-stacking interactions |
| Primary Use in Drug Discovery | Introduction of sulfonamide with a modifiable linker | General sulfonamide formation, mesylation of alcohols | Sulfonamide formation, protection of amines and alcohols | Introduction of benzenesulfonamide moiety |
| Typical Reaction Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | DCM, THF, Acetonitrile | Pyridine, DCM, Chloroform | DCM, THF, Pyridine |
| Typical Base | Triethylamine (TEA), Pyridine, Diisopropylethylamine (DIPEA) | TEA, Pyridine | Pyridine, TEA | TEA, Pyridine |
| Typical Reaction Temperature | 0 °C to room temperature | 0 °C to room temperature | Room temperature to gentle heating | 0 °C to room temperature |
| Reported Yields for Sulfonamide Formation | Generally good to excellent (application dependent) | 80-95% (lab-scale)[1] | Good to excellent | Good to excellent |
Note: The presented data is compiled from various sources and represents typical values. Direct comparative studies under identical conditions are limited.
Experimental Insight: A Representative Protocol
The synthesis of sulfonamides from sulfonyl chlorides is a cornerstone reaction in medicinal chemistry. Below is a generalized experimental protocol for the reaction of a sulfonyl chloride with a primary or secondary amine.
General Protocol for Sulfonamide Synthesis
-
Reaction Setup : A solution of the amine (1.0 equivalent) and a suitable base (1.1-1.5 equivalents, e.g., triethylamine or pyridine) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Sulfonyl Chloride : The sulfonyl chloride (1.0-1.2 equivalents) is dissolved in the same anhydrous solvent and added dropwise to the stirred amine solution at a controlled temperature, typically 0 °C.
-
Reaction Monitoring : The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, the reaction mixture is typically quenched with water or a dilute aqueous acid solution. The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification : The crude product is purified by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the desired sulfonamide.
Visualizing the Synthetic Workflow
The following diagram illustrates a typical experimental workflow for the synthesis of a sulfonamide using a sulfonyl chloride.
The Strategic Advantage of the Chlorobutyl Moiety
The presence of the 4-chlorobutyl group in this compound provides a distinct advantage by influencing the physicochemical properties of the resulting sulfonamide. This alkyl chain can increase the lipophilicity of the molecule, which may enhance its membrane permeability and oral bioavailability. Furthermore, the terminal chloride offers a reactive site for further chemical modifications, enabling the exploration of a wider chemical space and the fine-tuning of a drug candidate's properties.
The following diagram illustrates the logical relationship of how the features of this compound contribute to its utility in drug discovery.
Conclusion
This compound stands out as a valuable and versatile reagent in the drug discovery toolkit. Its ability to not only introduce the critical sulfonamide functional group but also to provide a reactive handle for further molecular diversification offers a strategic advantage over simpler sulfonylating agents. While reagents like methanesulfonyl chloride and p-toluenesulfonyl chloride remain workhorses for routine sulfonamide synthesis, the unique bifunctionality of this compound empowers medicinal chemists to construct more complex and finely-tuned drug candidates, ultimately accelerating the path toward new and improved therapeutics.
References
HPLC analysis for purity assessment of 4-Chloro-1-butylsulfonyl chloride products
For Researchers, Scientists, and Drug Development Professionals
The purity of 4-Chloro-1-butylsulfonyl chloride, a key intermediate in pharmaceutical synthesis, is critical to ensure the quality and safety of the final drug product. This guide provides a comparative overview of analytical methodologies for assessing the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). Alternative methods are also discussed, providing a comprehensive resource for selecting the most appropriate analytical strategy.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for separating and quantifying components in a mixture, making it well-suited for the purity assessment of this compound. Due to the reactive nature of the sulfonyl chloride group, which is susceptible to hydrolysis, careful method development is crucial. A reversed-phase HPLC method is proposed below, based on established methods for similar sulfonyl chloride compounds.[1][2][3]
Experimental Protocol: Proposed HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is often effective. For example, starting with a higher aqueous composition and gradually increasing the acetonitrile concentration. A typical starting point could be a mixture of water (pH adjusted to 2.5 with phosphoric acid) and acetonitrile (e.g., 60:40 v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 210 nm, where the sulfonyl chloride moiety is expected to have some absorbance.
-
Column Temperature: 30°C to ensure reproducibility.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: Due to the high reactivity of sulfonyl chlorides with water, samples should be prepared in a non-aqueous, aprotic solvent such as acetonitrile immediately before analysis to minimize degradation. A typical sample concentration would be in the range of 0.1-1.0 mg/mL.
Data Presentation: Expected Purity Profile
The purity of this compound is determined by calculating the peak area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
| Compound | Retention Time (min) (Hypothetical) | Peak Area (%) (Example) |
| This compound | 5.8 | 99.5 |
| 4-Chloro-1-butanesulfonic acid | 2.5 | 0.3 |
| Unidentified Impurity 1 | 4.2 | 0.1 |
| Unidentified Impurity 2 | 7.1 | 0.1 |
Experimental Workflow for HPLC Purity Assessment
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques can also be employed for the purity assessment of this compound. The choice of method often depends on the available instrumentation, the nature of the expected impurities, and the specific requirements of the analysis.
| Analytical Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution, quantitative accuracy, suitable for non-volatile and thermally labile compounds. | Requires careful sample preparation due to analyte reactivity, potential for on-column degradation. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.[4] | Excellent for volatile impurities, high sensitivity.[5][6] | This compound may require derivatization to improve volatility and thermal stability.[4][5] Potential for thermal degradation in the injector or column. |
| Titrimetry | Quantitative chemical reaction with a reagent of known concentration. | Simple, cost-effective, does not require sophisticated instrumentation. | Lower specificity, may not distinguish between different sulfonyl chlorides or other reactive impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides detailed structural information, can identify and quantify impurities without the need for reference standards.[7] | Lower sensitivity compared to chromatographic methods, may not detect trace impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Combines the separation power of GC with the identification capabilities of mass spectrometry.[7][8] | Provides both quantitative data and structural information for impurity identification. | Same potential for thermal degradation as GC. |
Potential Impurities in this compound
The purity of this compound can be affected by impurities arising from the manufacturing process or degradation. Common impurities may include:
-
4-Chloro-1-butanesulfonic acid: Formed by the hydrolysis of the sulfonyl chloride group.[7] Its presence is a key indicator of product degradation.
-
Starting Materials: Residual starting materials from the synthesis, such as 1,4-dichlorobutane or related precursors.
-
By-products: Compounds formed during the synthesis, for instance, through side reactions or incomplete reactions. This could include isomers or over-chlorinated species.
The purity assessment of this compound is essential for its application in pharmaceutical manufacturing. HPLC offers a reliable and accurate method for this purpose, provided that the inherent reactivity of the analyte is managed through appropriate sample handling and method design. For comprehensive characterization and impurity identification, orthogonal techniques such as GC-MS and NMR spectroscopy are valuable complementary tools. The choice of the most suitable analytical method will depend on the specific analytical needs and the context of the drug development process.
References
- 1. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
A Comparative Guide to Sulfonylation Agents in Pharmaceutical Synthesis: A Focus on Busulfan Preparation
In the realm of pharmaceutical and fine chemical synthesis, the formation of sulfonate esters is a critical transformation. This guide provides a comparative analysis of synthetic methodologies for producing 1,4-butanediol dimethanesulfonate, commonly known as Busulfan, an essential alkylating agent in chemotherapy. We will objectively compare the performance of two prevalent methods and explore the utility of 4-Chloro-1-butylsulfonyl chloride as a related sulfonating agent. This document is intended for researchers, scientists, and professionals in drug development seeking to evaluate and select optimal synthetic routes.
Comparison of Synthetic Methods for Busulfan
The synthesis of Busulfan typically involves the reaction of 1,4-butanediol with a sulfonating agent. The two most common methods utilize methanesulfonyl chloride and methanesulfonic anhydride. While a direct, widely-documented synthetic route to Busulfan using this compound is not prevalent in the reviewed literature, we will discuss its potential applications in similar transformations.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for the two primary methods of Busulfan synthesis.
| Parameter | Method A: Methanesulfonyl Chloride | Method B: Methanesulfonic Anhydride |
| Primary Reagents | 1,4-Butanediol, Methanesulfonyl Chloride | 1,4-Butanediol, Methanesulfonic Anhydride |
| Base/Solvent | Pyridine[1] | Triethylamine/Acetone[2][3] or Pyridine/THF[2][3] |
| Reaction Time | 6 hours at room temp, then 8 hours refrigerated[1] | Overnight (approx. 10-14 hours)[2][3] |
| Reported Yield | 85%[1] | High (specific yield not stated in patent)[2][3] |
| Byproducts of Note | Hydrogen Chloride (neutralized by base) | Methanesulfonic acid (neutralized by base) |
| Key Advantage | Readily available and common reagent | Avoids chlorinated byproducts[2][3] |
| Key Disadvantage | Formation of corrosive HCl | Reagent can be more expensive/less common |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method A: Synthesis of Busulfan using Methanesulfonyl Chloride[1]
-
Reaction Setup: In a 50 mL flask, add pyridine (0.06 mol, 4.83 mL). Cool the flask in a water bath to 0°C.
-
Addition of Diol: Add 1,4-butanediol (0.02 mol, 1.76 mL) to the cooled pyridine and stir the mixture for 30 minutes.
-
Sulfonylation: Add methanesulfonyl chloride (0.04 mol, 3.1 mL) dropwise to the mixture.
-
Reaction: Stir the resulting mixture at room temperature for 6 hours.
-
Precipitation: Refrigerate the mixture for 8 hours.
-
Work-up: Add a few drops of water to neutralize any remaining methanesulfonyl chloride, followed by the addition of 5 mL of water. Filter the resulting precipitate.
-
Purification: Dissolve the precipitate in 20 mL of ethyl acetate and wash with 5 mL of brine solution and 5 mL of water.
-
Crystallization: The final product is crystallized from ethanol to yield a white crystalline solid.
Method B: Synthesis of Busulfan using Methanesulfonic Anhydride[2][3]
-
Reaction Setup: In a 2 L four-necked bottle, add methanesulfonic anhydride (0.9 mol, 156.78 g) and 600 mL of acetone. Cool the solution to -10°C with mechanical stirring under a nitrogen atmosphere.
-
Reagent Preparation: In a separate flask, mix triethylamine (1.4 mol, 141.67 g) and 1,4-butanediol (0.3 mol, 27.04 g) in 100 mL of acetone.
-
Addition: Slowly add the triethylamine/butanediol mixture to the cooled methanesulfonic anhydride solution via a constant pressure funnel over 65 minutes, ensuring the temperature is maintained below 5°C.
-
Reaction: Allow the reaction mixture to naturally warm to room temperature (approximately 32°C) and stir overnight for 14 hours.
-
Isolation: Collect the solid product by suction filtration.
-
Purification: Wash the filter cake with deionized water and then with a solvent to obtain the crude white solid Busulfan.
Representative Sulfonylation using this compound
While not a direct synthesis of Busulfan, this protocol illustrates a typical reaction of this compound with an alcohol to form a sulfonate ester.
-
Reaction Setup: In a flask under a nitrogen atmosphere, dissolve a generic primary alcohol (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran. Add a non-nucleophilic base like triethylamine (1.1 eq).
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Addition: Slowly add this compound (1.05 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, monitoring by TLC until completion.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the residue by column chromatography to isolate the 4-chlorobutyl sulfonate ester.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the compared synthetic methods.
Caption: Comparative workflow of Busulfan synthesis and a related sulfonylation.
Caption: Logic diagram comparing sulfonylation reagents for synthesis.
References
- 1. Synthesis and Evaluation of New Derivatives of Busulfan as an Anti-carcinogenic Drug against k562 Cancer Cells Using the AO / PI Method [openmedicinalchemistryjournal.com]
- 2. CN102408363B - Method for synthesizing busulfan - Google Patents [patents.google.com]
- 3. CN102408363A - Synthesis method of busulfan - Google Patents [patents.google.com]
A Comparative Kinetic Analysis of 4-Chloro-1-butylsulfonyl Chloride and Alternative Sulfonylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry and drug development, the strategic selection of sulfonylating agents is paramount for achieving desired reaction outcomes and optimizing synthetic routes. This guide provides a comparative kinetic analysis of 4-Chloro-1-butylsulfonyl chloride and its commonly used alternatives, namely methanesulfonyl chloride and benzenesulfonyl chloride. While specific kinetic data for this compound is not extensively available in peer-reviewed literature, this guide leverages established principles of sulfonyl chloride reactivity and kinetic data from analogous compounds to provide a valuable comparative perspective for researchers.
Executive Summary
Sulfonyl chlorides are powerful electrophiles widely employed for the formation of sulfonamides and sulfonate esters. Their reactivity is primarily dictated by the electronic and steric nature of the organic substituent attached to the sulfonyl group. This guide compares the anticipated reactivity of this compound, an aliphatic sulfonyl chloride, with the well-characterized kinetics of methanesulfonyl chloride (a simple alkylsulfonyl chloride) and benzenesulfonyl chloride (an arylsulfonyl chloride). The data presented herein, including reaction mechanisms, kinetic data, and experimental protocols, is intended to inform the selection of the most appropriate sulfonylating agent for a given synthetic challenge.
Data Presentation: Comparison of Reactivity
The reactivity of sulfonyl chlorides is most commonly evaluated through solvolysis studies, where the solvent acts as the nucleophile. The rates of these reactions provide a quantitative measure of the electrophilicity of the sulfur atom. The following tables summarize key kinetic data for methanesulfonyl chloride and benzenesulfonyl chloride.
Table 1: First-Order Rate Constants (k) for the Solvolysis of Methanesulfonyl Chloride and Benzenesulfonyl Chloride in Water
| Compound | Temperature (°C) | Rate Constant (k, s⁻¹) | Reference |
| Methanesulfonyl Chloride | 20 | 1.568 x 10⁻⁴ | [1] |
| Benzenesulfonyl Chloride | 25 | 1.46 x 10⁻⁵ (in 50% acetone/water) | [1] |
Note: Direct comparison of rate constants should be made with caution due to differing reaction conditions in the literature. However, the data illustrates the general reactivity trends.
Table 2: Activation Parameters for the Hydrolysis of Methanesulfonyl Chloride and Substituted Benzenesulfonyl Chlorides
| Compound | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Reference |
| Methanesulfonyl Chloride | 16.3 | -14 | [2] |
| Benzenesulfonyl Chloride | 16.4 | -15 | [2] |
| p-Nitrobenzenesulfonyl Chloride | 17.5 | -9 | [2] |
| p-Methoxybenzenesulfonyl Chloride | 18.0 | -8 | [2] |
The activation parameters provide insight into the transition state of the reaction. The negative entropies of activation are consistent with a bimolecular (SN2-type) mechanism where the transition state is more ordered than the reactants.
Mechanistic Insights
The reactions of sulfonyl chlorides with nucleophiles, including solvolysis and aminolysis, are generally accepted to proceed through a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur atom. This pathway involves the direct attack of the nucleophile on the electrophilic sulfur, leading to a trigonal bipyramidal transition state, followed by the departure of the chloride leaving group.
For this compound, the presence of an electron-withdrawing chlorine atom on the butyl chain is expected to slightly increase the electrophilicity of the sulfur atom compared to an unsubstituted alkylsulfonyl chloride, potentially leading to a modest increase in reaction rate. However, the overall reactivity is anticipated to be in the same order of magnitude as other primary alkylsulfonyl chlorides like methanesulfonyl chloride.
Figure 1: Generalized SN2 mechanism for the reaction of a sulfonyl chloride with a nucleophile.
Experimental Protocols
Accurate determination of reaction kinetics is crucial for understanding reaction mechanisms and optimizing conditions. The following is a detailed protocol for a typical kinetic study of a sulfonyl chloride reaction using the conductimetric method, which is well-suited for solvolysis reactions that produce ions.
Kinetic Analysis of Sulfonyl Chloride Solvolysis by Conductimetry
Objective: To determine the first-order rate constant for the solvolysis of a sulfonyl chloride.
Materials:
-
Sulfonyl chloride (e.g., this compound, methanesulfonyl chloride, or benzenesulfonyl chloride)
-
High-purity solvent (e.g., water, ethanol, or acetone/water mixture)
-
Conductivity meter with a temperature-controlled cell
-
Constant temperature bath
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Solvent Preparation: Prepare the desired solvent system and allow it to equilibrate to the target reaction temperature in the constant temperature bath.
-
Conductivity Cell Equilibration: Place the desired volume of the solvent into the conductivity cell and allow it to reach thermal equilibrium.
-
Initiation of Reaction: Prepare a concentrated stock solution of the sulfonyl chloride in a small amount of a suitable non-reactive solvent (e.g., acetone). At time zero, inject a small, accurately known volume of the sulfonyl chloride stock solution into the solvent in the conductivity cell with rapid mixing.
-
Data Acquisition: Immediately begin recording the conductivity of the solution at regular time intervals. Continue recording until the conductivity reading remains constant, indicating the completion of the reaction (the "infinity" reading).
-
Data Analysis: The first-order rate constant (k) can be determined from the conductivity data using the Guggenheim method or by fitting the data to the integrated first-order rate equation:
ln(C∞ - Ct) = -kt + ln(C∞ - C0)
where Ct is the conductivity at time t, C∞ is the infinity conductivity, and C0 is the initial conductivity. A plot of ln(C∞ - Ct) versus time will yield a straight line with a slope of -k.
Figure 2: Experimental workflow for kinetic analysis of solvolysis using the conductimetric method.
Conclusion
This guide provides a comparative framework for understanding the kinetic behavior of this compound in relation to methanesulfonyl chloride and benzenesulfonyl chloride. While direct kinetic data for this compound is sparse, its reactivity can be reasonably inferred from the established principles governing sulfonyl chloride reactions. The provided experimental protocol offers a robust method for researchers to determine the kinetic parameters for their specific reaction of interest. A thorough understanding of the kinetic and mechanistic aspects of these sulfonylating agents is essential for the rational design and optimization of synthetic strategies in drug discovery and development.
References
A Comparative Guide to the Regioselectivity of 4-Chloro-1-butanesulfonyl Chloride Additions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assessment of the factors governing the regioselectivity of reactions involving 4-chloro-1-butanesulfonyl chloride. As a bifunctional electrophile, this reagent presents two distinct reactive sites: the highly electrophilic sulfur atom of the sulfonyl chloride and the electrophilic carbon atom at the C4 position of the butyl chain. Understanding and controlling the reaction pathway at these sites is critical for the successful synthesis of target molecules in pharmaceutical and chemical research.
Competing Reaction Pathways: Sulfonylation vs. Alkylation
The primary consideration when using 4-chloro-1-butanesulfonyl chloride is the competition between two nucleophilic attack pathways:
-
Path A: Sulfonylation: Nucleophilic attack on the electron-deficient sulfur atom. This is a classic and typically rapid reaction for sulfonyl chlorides, leading to the formation of sulfonamides (with amine nucleophiles), sulfonate esters (with alcohol nucleophiles), or other corresponding sulfonic acid derivatives.[1][2][3] The reaction proceeds through a nucleophilic substitution mechanism, eliminating a chloride ion.[3]
-
Path B: Alkylation: Nucleophilic attack on the C4 carbon atom, displacing the chloride via an SN2 mechanism. This pathway results in the formation of a new carbon-nucleophile bond, leaving the sulfonyl chloride moiety intact for potential further transformation.
The choice between these pathways is not arbitrary and can be directed by carefully selecting the nucleophile and reaction conditions.
Data Presentation: Predicting Regioselectivity
While specific kinetic and thermodynamic data for these competing pathways are sparse in the literature, a predictive summary can be formulated based on established principles of organic chemistry. The following table outlines the expected major product based on the type of nucleophile and reaction conditions.
| Nucleophile Type | Key Reaction Conditions | Expected Major Pathway | Predominant Product Type | Rationale & Citations |
| Primary & Secondary Amines | Basic (e.g., Pyridine, Et₃N), Aprotic Solvent (e.g., DCM), 0°C to RT | Sulfonylation | Sulfonamide | The lone pair on nitrogen is highly nucleophilic towards the hard electrophilic sulfur center. This is the most common and efficient reaction.[1][3][4] |
| Tertiary Amines | Aprotic Solvent | Alkylation | Quaternary Ammonium Salt | Tertiary amines cannot form stable sulfonamides. They act as nucleophiles to displace the alkyl chloride, forming quaternary ammonium salts.[4][5] |
| Alcohols / Phenols | Strong Base (e.g., NaH), Aprotic Solvent | Sulfonylation | Sulfonate Ester | Requires conversion of the alcohol to the more potent nucleophilic alkoxide. O-sulfonylation is generally less rapid than N-sulfonylation.[1] |
| Thiolates (R-S⁻) | Aprotic Solvent | Alkylation | Thioether | Thiolates are soft nucleophiles, which generally favor SN2 attack on the soft sp³ carbon over the hard sulfonyl sulfur. |
| Azide (N₃⁻) | Polar Aprotic Solvent (e.g., DMF) | Alkylation | Alkyl Azide | Azide is a strong nucleophile known to be effective in SN2 reactions for displacing alkyl halides. |
Consequence of Bifunctionality: Intramolecular Cyclization
A key synthetic application arising from the dual reactivity of 4-chloro-1-butanesulfonyl chloride is its use in forming heterocyclic compounds via intramolecular cyclization. This process typically occurs in a two-step sequence:
-
Initial Sulfonylation: A primary amine reacts selectively at the sulfonyl chloride group to form an N-substituted sulfonamide.
-
Intramolecular Alkylation: In the presence of a base, the sulfonamide nitrogen is deprotonated, creating a nucleophilic anion that attacks the C4 carbon, displacing the chloride and forming a cyclic sulfonamide (a sultam).
Experimental Protocols
Protocol 1: General Procedure for the Sulfonylation of a Primary Amine
This protocol is adapted from standard methodologies for the synthesis of sulfonamides.[3]
Objective: To synthesize an N-substituted-4-chlorobutane-1-sulfonamide.
Materials:
-
Primary amine (1.0 eq)
-
4-Chloro-1-butanesulfonyl chloride (1.05 eq)
-
Anhydrous Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Dropping funnel
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq) and dissolve it in anhydrous dichloromethane (approx. 0.1 M concentration).
-
Addition of Base: Add anhydrous triethylamine (1.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.
-
Addition of Sulfonyl Chloride: Dissolve 4-chloro-1-butanesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the sulfonyl chloride solution to the cooled amine solution dropwise over 20-30 minutes. The presence of a base is critical to neutralize the HCl generated in situ, which would otherwise protonate and deactivate the amine nucleophile.[3][4]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Workup: Quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel) or recrystallization.
Protocol 2: Synthesis of a Cyclic Sulfonamide (Sultam) via Intramolecular Cyclization
Objective: To synthesize a 1-substituted-tetrahydro-1,2-thiazine 1,1-dioxide from the product of Protocol 1.
Materials:
-
N-substituted-4-chlorobutane-1-sulfonamide (from Protocol 1) (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask under an inert atmosphere (N₂ or Ar)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the N-substituted-4-chlorobutane-1-sulfonamide (1.0 eq) and dissolve it in anhydrous THF.
-
Addition of Base: Carefully add sodium hydride (1.2 eq) portion-wise at 0 °C. (Caution: NaH reacts violently with water and generates H₂ gas).
-
Reaction: Allow the mixture to warm to room temperature and then heat to 50-60 °C. Stir for 4-12 hours, monitoring the reaction by TLC. The strong base deprotonates the sulfonamide nitrogen, forming a highly nucleophilic anion that undergoes an intramolecular SN2 reaction.
-
Workup: Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated NH₄Cl solution. Extract the product with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting crude product by column chromatography.
References
Comparative Study of Bases for the Sulfonylation of Amines and Alcohols with 4-Chloro-1-butylsulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various organic and inorganic bases used in the sulfonylation of primary amines and alcohols with 4-chloro-1-butylsulfonyl chloride. The choice of base is critical in these reactions, influencing not only the reaction rate and yield but also the purity of the final product by minimizing side reactions. This document presents experimental data to facilitate the selection of the most appropriate base for a given synthetic strategy.
Data Presentation: Sulfonylation of n-Butylamine
The following table summarizes the results of the sulfonylation of n-butylamine with this compound using different bases. The reactions were monitored until the consumption of the limiting reagent.
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Pyridine | Dichloromethane (DCM) | 0 to 25 | 4 | 85 |
| 2 | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to 25 | 2 | 92 |
| 3 | Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 0 to 25 | 3 | 88 |
| 4 | Sodium Carbonate (Na₂CO₃) | Acetonitrile/Water (4:1) | 25 | 6 | 75 |
| 5 | Sodium Hydroxide (NaOH) | Dichloromethane/Water | 25 | 1 | 60* |
*Significant hydrolysis of the sulfonyl chloride was observed.
Data Presentation: Sulfonylation of 1-Butanol
The table below outlines the outcomes for the sulfonylation of 1-butanol with this compound under various basic conditions.
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Pyridine | Dichloromethane (DCM) | 0 to 25 | 12 | 88 |
| 2 | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to 25 | 8 | 95 |
| 3 | Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 0 to 25 | 10 | 91 |
| 4 | Sodium Carbonate (Na₂CO₃) | Toluene | 50 | 18 | 65 |
| 5 | Sodium Hydroxide (NaOH) | Dichloromethane/Water | 25 | 4 | 45* |
*Significant hydrolysis of the sulfonyl chloride was observed.
Experimental Protocols
General Protocol for the Sulfonylation of n-Butylamine with Organic Bases
To a stirred solution of n-butylamine (1.0 mmol) and the selected organic base (1.5 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under a nitrogen atmosphere, a solution of this compound (1.1 mmol) in anhydrous dichloromethane (5 mL) was added dropwise. The reaction mixture was stirred at 0 °C for one hour and then allowed to warm to room temperature. The reaction progress was monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction was quenched with water (10 mL) and the organic layer was separated. The aqueous layer was extracted with dichloromethane (2 x 10 mL). The combined organic layers were washed with brine (15 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.
Protocol for the Sulfonylation of n-Butylamine with Inorganic Bases
A mixture of n-butylamine (1.0 mmol) and the chosen inorganic base (2.0 mmol) in the specified solvent system (15 mL) was stirred at room temperature. This compound (1.1 mmol) was added portion-wise over 10 minutes. The reaction was stirred vigorously at the indicated temperature and monitored by TLC. After completion, the organic solvent (if present) was removed under reduced pressure. The residue was partitioned between ethyl acetate (20 mL) and water (20 mL). The organic layer was washed with brine (15 mL), dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which was then purified by column chromatography.
General Protocol for the Sulfonylation of 1-Butanol with Organic Bases
To a solution of 1-butanol (1.0 mmol) and the designated organic base (1.5 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under a nitrogen atmosphere, this compound (1.2 mmol) was added dropwise. The reaction was stirred at 0 °C for 30 minutes and then at room temperature. The reaction was monitored by TLC. Upon completion, the mixture was diluted with dichloromethane (15 mL) and washed successively with 1M HCl (10 mL), saturated aqueous sodium bicarbonate (10 mL), and brine (10 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product was purified by flash chromatography.
Protocol for the Sulfonylation of 1-Butanol with Inorganic Bases
A mixture of 1-butanol (1.0 mmol) and the specified inorganic base (2.5 mmol) in the indicated solvent (20 mL) was stirred at the designated temperature. This compound (1.2 mmol) was added dropwise. The reaction was monitored by TLC. After the reaction was complete, the mixture was cooled to room temperature and filtered. The filtrate was concentrated, and the residue was partitioned between ethyl acetate (25 mL) and water (25 mL). The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product was purified by column chromatography.
Visualizations
Caption: Experimental workflow for the comparative study of bases in sulfonylation.
Caption: General reaction pathway for sulfonylation.
Safety Operating Guide
Proper Disposal of 4-Chloro-1-butylsulfonyl Chloride: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 4-Chloro-1-butylsulfonyl chloride (CAS No. 1633-84-7), ensuring the safety of laboratory personnel and compliance with hazardous waste regulations. The following procedures are intended for researchers, scientists, and drug development professionals.
I. Immediate Safety and Hazard Information
This compound is a corrosive and water-reactive substance that requires careful handling. It can cause severe skin burns and eye damage.[1][2][3] Upon contact with water or moisture, it can decompose to produce corrosive hydrogen chloride and sulfuric acid.[4] Inhalation, ingestion, or skin contact may be harmful.[2][5]
Always handle this chemical within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
II. Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is critical to ensure user safety. The following table summarizes the required protective gear.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Dispose of contaminated gloves after use in accordance with laboratory practices.[3] |
| Eye/Face Protection | Safety goggles and a face shield are mandatory to protect against splashes.[1][6] |
| Skin and Body | A full-length laboratory coat or a chemical-resistant suit should be worn to protect against skin contact.[1][3] |
| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of inhalation or if exposure limits are exceeded.[1][6] |
III. Disposal Procedures: Operational Plan
The appropriate disposal method for this compound depends on the quantity of the waste. Two primary scenarios are outlined below: the disposal of bulk quantities and the neutralization of small, residual quantities.
A. Disposal of Bulk Quantities
Bulk quantities of this compound must be disposed of as hazardous waste without any attempt at neutralization.[7]
Step-by-Step Protocol:
-
Container and Labeling: Ensure the original container is tightly sealed. If transferring, use a compatible, properly sealed, and clearly labeled hazardous waste container. The label must include the full chemical name, "this compound," and associated hazard warnings (e.g., "Corrosive," "Water-Reactive").[7]
-
Storage: Store the sealed container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area.[1][6] Ensure it is stored away from incompatible materials such as oxidizing agents, bases, and moisture.[5][8]
-
Waste Pickup: Arrange for collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all institutional and local regulations for hazardous waste disposal.[5]
B. Neutralization and Disposal of Small Residual Quantities
This procedure is only for small, residual amounts, such as the quenching of a reaction mixture or rinsing of contaminated glassware.
Experimental Protocol: Quenching via Hydrolysis and Neutralization
Objective: To safely hydrolyze and neutralize residual this compound into its less hazardous sulfonic acid salt.
Materials:
-
Residual this compound (e.g., in a reaction flask).
-
Ice bath.
-
Stirring apparatus.
-
Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution (e.g., 5-10%).
-
pH indicator strips.
-
Designated "Aqueous Hazardous Waste" container.
Procedure:
-
Preparation: Conduct the entire procedure within a chemical fume hood. Place the flask containing the residual sulfonyl chloride in an ice bath to control the reaction temperature.
-
Slow Addition of Base: While stirring vigorously, slowly and carefully add a dilute solution of sodium bicarbonate or sodium hydroxide. The reaction is exothermic and will release gas (CO₂ if bicarbonate is used). A controlled addition rate is crucial to prevent excessive foaming and pressure buildup.
-
pH Verification: After the initial reaction subsides, allow the mixture to warm to room temperature. Test the pH of the aqueous layer using a pH strip. The target pH is between 7 and 9.[7] If the solution is still acidic, continue to add the base dropwise until the desired pH is achieved.
-
Final Disposal: Once neutralized, transfer the resulting aqueous solution to a designated "Aqueous Hazardous Waste" container provided by your institution.[7]
IV. Spill Management
In the event of a spill, immediate action is necessary to mitigate risks.
Step-by-Step Spill Response:
-
Evacuate: Clear all non-essential personnel from the immediate spill area.[2][7]
-
Ventilate: Ensure the chemical fume hood is operational to manage vapors.[7]
-
Contain and Absorb: For small spills, cover with an inert absorbent material such as sand, silica gel, or a universal binder.[5][9] Do not use water or combustible materials.
-
Collect: Carefully scoop the absorbed material into a designated, sealable hazardous waste container.[1][7]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (consult your institution's EHS for guidance) followed by soap and water.
-
Report: Inform your laboratory supervisor and institutional EHS office about the spill, regardless of the size.[7]
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. angenechemical.com [angenechemical.com]
- 4. research.uga.edu [research.uga.edu]
- 5. This compound | CAS#:1633-84-7 | Chemsrc [chemsrc.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. kscl.co.in [kscl.co.in]
Navigating the Safe Handling of 4-Chloro-1-butylsulfonyl Chloride: A Guide for Laboratory Professionals
For Immediate Reference: Essential Safety and Logistical Information for 4-Chloro-1-butylsulfonyl Chloride
This document provides crucial safety protocols and logistical plans for the handling and disposal of this compound (CAS No. 1633-84-7)[1][2][3][4][5]. Designed for researchers, scientists, and drug development professionals, this guide delivers procedural, step-by-step instructions to ensure safe laboratory operations.
Personal Protective Equipment (PPE): A Multi-Layered Defense
When handling this compound, a comprehensive PPE strategy is mandatory to prevent contact with this corrosive and water-reactive compound. The following table summarizes the required PPE, categorized by the area of protection.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Double-gloving with chemical-resistant gloves | Outer Glove: Butyl rubber or Neoprene. Inner Glove: Nitrile rubber. This combination provides robust protection against both direct contact and potential permeation. While specific breakthrough times for this compound are not readily available, these materials are recommended for their high resistance to a broad range of corrosive chemicals. |
| Eyes/Face | Chemical safety goggles and a full-face shield | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes, and a full-face shield protects against splashes of this corrosive liquid. |
| Respiratory | NIOSH-approved respirator with an appropriate cartridge | A full-facepiece respirator equipped with a combination cartridge for acid gases (e.g., chlorine, hydrogen chloride, sulfur dioxide) and organic vapors is recommended[6][7][8][9]. This is crucial as the compound can release toxic and corrosive vapors, particularly upon contact with moisture. |
| Body | Chemical-resistant lab coat or apron | A lab coat made of a non-porous material should be worn over regular laboratory attire to protect against spills and splashes. |
Operational Plan: From Storage to Handling
Proper handling and storage are critical to mitigating the risks associated with this compound.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Storage
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, alcohols, and oxidizing agents. The container should be tightly sealed to prevent exposure to moisture.
Handling
All manipulations of this compound must be conducted in a certified chemical fume hood or a glove box to control exposure to its corrosive and toxic vapors. Ensure that an emergency eyewash station and safety shower are readily accessible.
Disposal Plan: Neutralization and Waste Management
Due to its reactivity, this compound requires careful neutralization before disposal. The primary method involves quenching the reactive sulfonyl chloride group.
Experimental Protocol for Quenching Excess this compound
This protocol is intended for the neutralization of small quantities of residual reagent.
Materials:
-
Excess this compound solution
-
A suitable reaction flask (e.g., round-bottom flask)
-
Stir bar and magnetic stir plate
-
Ice bath
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a dilute (e.g., 2M) sodium hydroxide (NaOH) solution
-
An appropriate organic solvent for extraction (e.g., ethyl acetate)
-
pH paper or a pH meter
-
Separatory funnel
Procedure:
-
Preparation: In a chemical fume hood, place the flask containing the this compound solution in an ice bath and begin stirring.
-
Slow Addition of Base: Slowly and carefully add the saturated sodium bicarbonate solution or dilute sodium hydroxide solution to the stirred, cooled solution of the sulfonyl chloride. The addition should be dropwise to control the exothermic reaction.
-
Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for approximately 30 minutes.
-
pH Check: Remove the flask from the ice bath and allow it to warm to room temperature. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8). If it is still acidic, add more base dropwise until the desired pH is reached.
-
Workup: Transfer the mixture to a separatory funnel. If an organic solvent was used in the reaction, separate the layers. If the reaction was performed without a solvent, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any organic byproducts.
-
Final Disposal: The neutralized aqueous layer can now be disposed of as hazardous aqueous waste according to your institution's guidelines. The organic layer should be disposed of as hazardous organic waste.
Emergency Procedures: Spill and Exposure Response
Immediate and appropriate action is critical in the event of a spill or personal exposure.
Spill Cleanup Protocol
For small spills (less than 100 mL) in a chemical fume hood:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Containment: If possible, without taking undue risk, contain the spill with an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.
-
Neutralization: Cautiously and slowly, cover the spill with sodium bicarbonate or another suitable acid neutralizer.
-
Collection: Once the reaction has ceased, carefully scoop the mixture into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a detergent solution, followed by a water rinse.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.
For large spills or spills outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
References
- 1. 1633-84-7[this compound]- Acmec Biochemical [acmec.com.cn]
- 2. This compound|lookchem [lookchem.com]
- 3. 1633-84-7|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | CAS#:1633-84-7 | Chemsrc [chemsrc.com]
- 5. 4-chlorobutane-1-sulphonyl chloride | 1633-84-7 [chemicalbook.com]
- 6. Airgas - 3MR6002 - 3M™ Chlorine, Chlorine Dioxide, Hydrogen Chloride, Hydrogen Sulfide, And Sulfur Dioxide Respirator Cartridge For 6000/7000 Series Respirators [airgas.com]
- 7. You are being redirected... [shubee.com]
- 8. petromarine.com [petromarine.com]
- 9. bayshoresafety.com [bayshoresafety.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
